Vrt-532
Description
Propriétés
IUPAC Name |
4-methyl-2-(3-phenyl-1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-16(19)13(9-11)15-10-14(17-18-15)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWKVJFRGORALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38214-71-0 | |
| Record name | 38214-71-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VRT-532 on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
Executive Summary
Cystic Fibrosis (CF) is a monogenic disorder resulting from mutations in the CFTR gene, which encodes for an epithelial ion channel responsible for chloride and bicarbonate transport.[1] Therapeutic strategies have evolved to include CFTR modulators, small molecules designed to restore the function of the defective protein.[2][3] This document provides a detailed technical overview of VRT-532, a CFTR modulator identified through high-throughput screening.[4][5] this compound acts primarily as a CFTR potentiator, enhancing the channel gating of CFTR protein present at the cell surface. Additionally, it exhibits secondary corrector-like activity for the common F508del mutation. This guide elucidates its core mechanism of action, presents key in-vitro quantitative data, details relevant experimental protocols, and visualizes the molecular pathways and experimental workflows.
This compound: Classification and Core Mechanism
This compound (4-methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol) is classified principally as a CFTR potentiator . Potentiators are a class of CFTR modulators that increase the channel open probability (gating) of the CFTR protein located at the apical membrane of epithelial cells, thereby increasing anion transport.
The primary mechanism of action for this compound involves the following key steps:
-
Direct Interaction with CFTR: this compound directly binds to the CFTR protein. This interaction has been demonstrated with reconstituted G551D-CFTR and is suggested to occur at the Nucleotide-Binding Domain 1 (NBD1) for F508del-CFTR.
-
Augmentation of ATPase Activity: The molecule enhances the intrinsic, defective ATPase activity of mutant CFTR, such as G551D-CFTR. This is a critical step, as ATP hydrolysis at the NBDs powers the channel gating cycle.
-
Enhanced Channel Gating: By boosting ATPase function, this compound alters the channel's conformational state. It accelerates the rate of channel opening and slows the rate of channel closure, leading to a significant increase in the time the channel remains open and consequently, enhanced chloride ion conductance.
-
cAMP-Dependent Regulation: this compound potentiates CFTR by augmenting its cyclic adenosine monophosphate (cAMP)-dependent regulation. However, this potentiation appears to occur independently of R-domain phosphorylation, suggesting its action is downstream of Protein Kinase A (PKA) activity.
While highly effective as a potentiator for gating mutations like G551D, this compound also shows promise in rescuing the F508del mutation, which primarily causes protein misfolding and trafficking defects (a Class II mutation). This suggests a dual mechanism, acting as both a potentiator and a weak corrector. The corrector function is hypothesized to stem from its ability to directly bind to and thermally stabilize the F508del-NBD1 domain, promoting its proper folding and trafficking.
Quantitative Analysis of In Vitro Efficacy
The functional effects of this compound have been quantified in primary human sinonasal epithelium (HSNE) cultures, providing insight into its efficacy compared to other modulators.
Transepithelial Chloride Transport
Measurements of short-circuit current (ΔISC) in Ussing chambers quantify CFTR-mediated chloride secretion. The data below shows this compound significantly increases chloride transport compared to the vehicle control, though less robustly than the flavonoid genistein in the absence of forskolin.
| Compound | Mean ΔISC (µA/cm²) | Standard Deviation (SD) |
| This compound | 8.1 | 1.0 |
| Genistein | 23.1 | 1.8 |
| UCCF-152 | 3.4 | 1.4 |
| Control (DMSO) | 0.7 | 0.2 |
| Table 1: Activation of CFTR-dependent anion transport in primary wild-type HSNE cultures without forskolin stimulation. |
Ciliary Beat Frequency (CBF)
Effective mucociliary clearance depends on both ion transport and ciliary function. While this compound increases ion transport, its direct effect on stimulating CBF is modest and not statistically significant compared to the control.
| Compound | Mean Fold Change Over Baseline | Standard Deviation (SD) |
| This compound | 1.38 | 0.08 |
| Genistein | 1.63 | 0.06 |
| UCCF-152 | 1.56 | 0.06 |
| Control (DMSO) | 1.27 | 0.02 |
| Table 2: Stimulation of Ciliary Beat Frequency in primary wild-type HSNE cultures. |
Biochemical Potency
The biochemical activity of this compound has been characterized in isolated protein systems.
| Parameter | Value | Target |
| EC50 (ATPase Activity) | ~3 µM | CFTR |
| Table 3: Half-maximal effective concentration (EC50) for boosting CFTR ATPase activity. |
Visualizing the Mechanism of Action and Experimental Workflows
Signaling and Interaction Pathways
Caption: this compound directly binds to gating-defective CFTR, enhancing ATPase activity to increase channel open probability (Po).
Caption: this compound exhibits dual action on F508del-CFTR: weak correction in the ER and potentiation at the cell membrane.
Experimental Workflow
Caption: Workflow for measuring CFTR-mediated chloride current (Isc) using an Ussing chamber.
Experimental Protocols
Ussing Chamber Electrophysiology for Short-Circuit Current (ISC)
This protocol is based on methodologies used to assess the efficacy of CFTR modulators on primary epithelial cultures.
-
Cell Culture: Primary human sinonasal epithelial (HSNE) cells from wild-type or F508del homozygous donors are cultured on permeable supports to form polarized, differentiated monolayers.
-
Chamber Setup: The permeable supports with cell monolayers are mounted in Ussing chambers, separating apical and basolateral bathing solutions. Tissues are voltage-clamped to 0 mV.
-
Solution Composition: Standard Krebs-bicarbonate Ringer solution is used. The basolateral-to-apical chloride gradient is established to drive secretion.
-
Protocol:
-
A baseline short-circuit current (ISC) is established.
-
Amiloride (typically 10-100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.
-
Once the current stabilizes, the vehicle control (DMSO) or this compound at the desired concentration is added apically.
-
The change in ISC (ΔISC) is recorded, representing the potentiation of CFTR-dependent chloride secretion.
-
Optionally, a cAMP agonist like forskolin (typically 10 µM) can be added subsequently to measure the maximal CFTR activity.
-
Ciliary Beat Frequency (CBF) Measurement
This method quantifies a key functional outcome of restored ion transport.
-
Sample Preparation: Differentiated HSNE cultures on permeable supports are maintained under submerged conditions.
-
Imaging: The cultures are placed on a heated microscope stage. High-speed digital video microscopy is used to capture ciliary movement at a high frame rate (e.g., >240 frames per second).
-
Protocol:
-
Baseline CBF is recorded from multiple regions of the epithelial surface.
-
This compound or control solutions are added to the apical surface.
-
After an incubation period (e.g., 15-30 minutes), CBF is recorded again from the same regions.
-
Specialized software analyzes the video files using a fast Fourier transform (FFT) to determine the dominant frequency of ciliary beating in Hertz (Hz).
-
Results are often expressed as a fold change over the baseline measurement.
-
ATPase Activity Assay
Details for this assay are based on common biochemical procedures for ABC transporters.
-
Protein Preparation: Purified, reconstituted G551D- or F508del-CFTR protein is used.
-
Assay Principle: The assay measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi).
-
Protocol:
-
Reconstituted CFTR is incubated in an assay buffer containing ATP and Mg2+.
-
This compound is added at varying concentrations to determine its effect on the hydrolysis rate.
-
The reaction is stopped at specific time points.
-
A colorimetric reagent (e.g., malachite green) is added, which reacts with free Pi to produce a measurable color change.
-
The absorbance is read on a spectrophotometer, and the amount of Pi is calculated from a standard curve. The rate of ATPase activity is then determined.
-
Clinical Development Status and Conclusion
This compound was a significant tool compound in the early exploration of CFTR potentiators. It provided crucial proof-of-concept that small molecules could directly interact with and restore the function of mutant CFTR. However, despite its promising in-vitro profile, this compound did not advance into late-stage clinical trials for the treatment of Cystic Fibrosis. Subsequent drug discovery efforts by Vertex Pharmaceuticals and others led to the development of more potent and pharmacokinetically superior modulators, such as Ivacaftor (VX-770), which became the first approved CFTR potentiator.
References
- 1. CFTR Modulators for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 3. cystic-fibrosis.com [cystic-fibrosis.com]
- 4. Comparison of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Ciliary Beat Frequency Activation by the CFTR Modulators Genistein, this compound, and UCCF-152 in Primary Sinonasal Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
VRT-532: A Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
VRT-532 is a small molecule compound identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used in its characterization. The information is intended for researchers, scientists, and professionals involved in drug discovery and development for cystic fibrosis (CF) and other channelopathies.
Molecular Target: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
The primary molecular target of this compound is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein .[1][2] CFTR is an anion channel, primarily conducting chloride ions, and its dysfunction due to mutations in the CFTR gene leads to cystic fibrosis. This compound has been shown to act on mutant forms of the CFTR protein, particularly those with gating defects, such as the G551D mutation.[1] It also exhibits a weaker corrector activity on the most common CF-causing mutation, F508del, which is primarily a processing and trafficking defect.
Mechanism of Action
This compound functions as a CFTR potentiator . Potentiators are molecules that increase the channel open probability (Po) of CFTR proteins that are present at the cell surface. The mechanism of action of this compound involves the direct modulation of the CFTR protein's ATPase activity. By enhancing the ATPase cycle, this compound promotes a conformational state that favors channel opening, thereby increasing the flow of chloride ions across the cell membrane. This potentiation of channel activity can partially restore the function of mutated CFTR proteins.
Signaling Pathway
The following diagram illustrates the CFTR activation pathway and the point of intervention for this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity on CFTR.
| Parameter | Value | CFTR Mutant | Assay Type | Reference |
| EC50 (ATPase Activity) | ~3 µM | Not Specified | Biochemical | |
| Potentiation of G551D-CFTR | Significant | G551D | Electrophysiology | |
| Corrector Activity on F508del-CFTR | Weak | F508del | Cell-based | Not Specified |
Experimental Protocols
High-Throughput Screening (HTS) for CFTR Potentiators
This compound was discovered through high-throughput screening. A typical HTS workflow for identifying CFTR potentiators is outlined below.
Methodology:
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and a mutant form of human CFTR (e.g., G551D-CFTR) are cultured in multi-well plates.
-
Compound Addition: A library of small molecules is added to the wells.
-
CFTR Activation: A CFTR agonist, such as forskolin, is added to activate the channel.
-
Halide Exchange: A solution containing iodide is rapidly added to the wells. The influx of iodide through open CFTR channels quenches the YFP fluorescence.
-
Detection: The rate of fluorescence quenching is measured using a plate reader. A faster quenching rate indicates higher CFTR activity.
-
Hit Identification: Compounds that significantly increase the rate of fluorescence quenching compared to controls are identified as primary hits.
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
This assay measures ion transport across a polarized epithelial cell monolayer.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (homozygous for G551D or F508del) are cultured on permeable supports until a polarized monolayer with high transepithelial resistance is formed.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Both sides are bathed in physiological solutions.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which is a measure of net ion transport, is recorded.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block sodium channels.
-
Forskolin is added to raise intracellular cAMP and activate CFTR.
-
This compound is added to the apical side to assess its potentiating effect on the forskolin-stimulated Isc.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc in response to this compound is calculated to quantify its potentiator activity.
Patch-Clamp Electrophysiology for Single-Channel Analysis
This technique allows for the direct measurement of the activity of individual CFTR channels.
Methodology:
-
Cell Preparation: Cells expressing the CFTR mutant of interest are used.
-
Patch-Clamp Recording: An inside-out patch configuration is established. A glass micropipette with a small tip opening is sealed onto the cell membrane. The patch of membrane under the pipette tip is then excised, exposing the intracellular side of the channel to the bath solution.
-
Channel Activation: The catalytic subunit of protein kinase A (PKA) and ATP are added to the bath solution to phosphorylate and activate the CFTR channels in the membrane patch.
-
This compound Application: this compound is added to the bath solution to observe its effect on channel gating.
-
Data Acquisition and Analysis: The current flowing through the single CFTR channel is recorded. The channel open probability (Po), open time, and closed time are analyzed before and after the addition of this compound to determine its effect on channel gating.
CFTR ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by purified CFTR protein.
Methodology:
-
CFTR Purification: Full-length CFTR protein is expressed in a suitable system (e.g., insect cells) and purified.
-
Reconstitution: The purified CFTR is reconstituted into lipid vesicles (proteoliposomes).
-
ATPase Reaction: The proteoliposomes are incubated with ATP, and the reaction is initiated. This compound is included in the reaction mixture to assess its effect on ATP hydrolysis.
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured over time using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The rate of ATP hydrolysis is calculated and compared between conditions with and without this compound to determine its effect on the ATPase activity of CFTR.
Conclusion
This compound is a valuable research tool for studying the function and pharmacology of the CFTR protein. Its primary molecular target is the CFTR anion channel, and it acts as a potentiator by enhancing the channel's ATPase activity and consequently its open probability. The experimental protocols described herein provide a foundation for the further investigation of this compound and the development of novel CFTR modulators.
References
VRT-532: A Technical Overview of its Discovery and Preclinical Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
VRT-532 (also known as 4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)-phenol) is a small molecule identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Discovered in 2006 through a high-throughput screening campaign by Vertex Pharmaceuticals, this compound showed promise in preclinical in vitro studies by demonstrating the ability to restore the function of mutant CFTR channels, particularly the G551D and F508del variants. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and the experimental methodologies employed in its characterization. While this compound demonstrated encouraging in vitro activity, it did not advance to clinical trials. This document aims to serve as a valuable resource for researchers in the field of CFTR modulator discovery and development.
Discovery and Initial Identification
This compound was identified in 2006 from a high-throughput screening (HTS) of a compound library containing 228,000 small molecules.[1] The screening assay was designed to identify compounds that could potentiate the function of the temperature-corrected F508del-CFTR mutant, the most common mutation in cystic fibrosis. The assay utilized a fluorescence-based membrane potential (FMP) measurement in Fischer Rat Thyroid (FRT) cells stably expressing the F508del-CFTR mutant.
High-Throughput Screening (HTS)
The HTS campaign that led to the discovery of this compound was a critical first step in its development. Below is a representative workflow for such a screening process.
References
VRT-532: A Technical Guide for Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of VRT-532, a small molecule CFTR potentiator investigated for its potential in cystic fibrosis (CF) research and therapy. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.
Core Concepts: this compound as a CFTR Potentiator
This compound, with the chemical name 4-methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol, was identified through high-throughput screening as a robust potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] Unlike CFTR correctors that aim to fix the misfolding and trafficking defects of mutant CFTR (like F508del), potentiators work to enhance the channel gating function of CFTR proteins that are already present at the cell surface.[2][3]
This compound has been shown to be effective on both wild-type and mutant forms of CFTR, including the common F508del mutation and the G551D gating mutation.[1][4] Its mechanism of action involves augmenting the cAMP-dependent regulation of the CFTR channel, thereby increasing the probability of the channel being open and allowing for greater transport of chloride ions. This activity has the potential to restore hydration of the airway surface liquid and improve mucociliary clearance in individuals with CF.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell/System | CFTR Mutant | Value | Reference |
| EC50 (Forskolin-stimulated Cl- secretion) | FRT epithelial monolayers | ΔF508-CFTR (temperature corrected) | 3.8 ± 0.5 µM | |
| FRT epithelial monolayers | G551D-CFTR | 20 ± 3 µM | ||
| EC50 (ATPase activity) | N/A | G551D-CFTR | ~3 µM | |
| Change in Short-Circuit Current (ΔIsc) | Human Sinonasal Epithelium (HSNE) cultures | Wild-type | 8.1 ± 1.0 µA/cm2 | |
| Fold Change in Ciliary Beat Frequency (CBF) | Human Sinonasal Epithelium (HSNE) cultures | Wild-type | 1.38 ± 0.08 | |
| Channel Open Probability (Po) | NIH3T3 cells | ΔF508-CFTR | 0.39 ± 0.1 |
Table 2: Comparative Effects of CFTR Modulators on Short-Circuit Current (ΔIsc) in Wild-Type Human Sinonasal Epithelium (HSNE) Cultures
| Compound | Mean (SD) ΔIsc (µA/cm2) | Reference |
| Genistein | 23.1 (1.8) | |
| This compound | 8.1 (1.0) | |
| UCCF-152 | 3.4 (1.4) | |
| Control (DMSO) | 0.7 (0.2) |
Table 3: Comparative Effects of CFTR Modulators on Ciliary Beat Frequency (CBF) in Wild-Type Human Sinonasal Epithelium (HSNE) Cultures
| Compound | Mean (SD) Fold Change Over Baseline | Reference |
| Genistein | 1.63 (0.06) | |
| UCCF-152 | 1.56 (0.06) | |
| This compound | 1.38 (0.08) | |
| Control (DMSO) | 1.27 (0.02) |
Signaling Pathway and Mechanism of Action
This compound acts as a potentiator by directly or indirectly interacting with the CFTR protein to enhance its function in a cAMP-dependent manner. The proposed signaling pathway is illustrated below.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
This protocol is used to measure ion transport across epithelial cell monolayers, providing a functional assessment of CFTR activity.
Materials:
-
Human bronchial epithelial (HBE) cells or other suitable epithelial cells cultured on permeable supports
-
Ussing Chamber System
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Amiloride
-
Forskolin
-
This compound
-
CFTR inhibitor (e.g., GlyH-101)
-
Gas mixture (95% O2 / 5% CO2)
Procedure:
-
Cell Culture: Culture primary HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Ussing Chamber Setup: Mount the permeable support in the Ussing chamber. Fill both the apical and basolateral chambers with pre-warmed KBR solution and maintain at 37°C, gassed with 95% O2 / 5% CO2.
-
Baseline Measurement: Allow the baseline short-circuit current (Isc) to stabilize.
-
ENaC Inhibition: Add Amiloride (typically 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
-
CFTR Activation: Add Forskolin (typically 10-20 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.
-
Potentiator Application: Add this compound to the apical chamber at the desired concentration.
-
CFTR Inhibition: At the end of the experiment, add a CFTR inhibitor to the apical chamber to confirm that the measured current is CFTR-dependent.
-
Data Analysis: Calculate the change in Isc in response to each compound. The this compound-potentiated CFTR-dependent current is the difference between the peak current after this compound addition and the current after forskolin addition.
Western Blot for CFTR Protein Maturation
This protocol is used to assess the effect of compounds on the glycosylation and trafficking of CFTR protein. CFTR exists in an immature, core-glycosylated form (Band B) and a mature, complex-glycosylated form (Band C) that has trafficked to the cell surface.
Materials:
-
Cultured cells (e.g., CFBE41o-) expressing mutant CFTR
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (6% acrylamide recommended)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle (DMSO) for 24-48 hours. Note: As a potentiator, this compound is not expected to have a significant corrector effect, but this protocol can be used to confirm its lack of corrector activity or to test it in combination with a corrector.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CFTR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the intensity of Band B and Band C. An increase in the Band C to Band B ratio indicates improved CFTR trafficking.
Single-Channel Patch-Clamp Recording
This electrophysiological technique allows for the direct measurement of the opening and closing of individual CFTR channels, providing detailed information on channel gating properties.
Materials:
-
Cells expressing CFTR (e.g., NIH3T3)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Intracellular and extracellular solutions
-
ATP
-
PKA catalytic subunit
-
This compound
Procedure:
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 5-10 MΩ.
-
Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Excised Inside-Out Patch: Excise the patch of membrane by pulling the pipette away from the cell. The intracellular face of the membrane is now exposed to the bath solution.
-
Channel Activation: Perfuse the bath with a solution containing ATP and the catalytic subunit of PKA to activate CFTR channels.
-
This compound Application: After observing baseline channel activity, perfuse the bath with a solution containing ATP, PKA, and this compound.
-
Data Acquisition and Analysis: Record the single-channel currents at a constant holding potential. Analyze the data to determine the channel open probability (Po), open time, and closed time.
Conclusion
This compound is a valuable research tool for investigating the mechanisms of CFTR potentiation. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the role of CFTR modulators in cystic fibrosis. While this compound itself has not progressed to clinical trials, the insights gained from its study contribute to the broader effort of developing new and more effective therapies for CF.
References
- 1. Comparison of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Ciliary Beat Frequency Activation by the CFTR Modulators Genistein, this compound, and UCCF-152 in Primary Sinonasal Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
VRT-532: A Technical Guide to its Potentiating Effect on G551D-CFTR
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of VRT-532, a small-molecule potentiator, on the G551D mutant of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The G551D mutation, a Class III mutation, results in a CFTR protein that is correctly trafficked to the cell surface but exhibits a severe defect in channel gating, leading to a drastically reduced ion flow and causing cystic fibrosis. This compound has been identified as a compound that can directly interact with and partially restore the function of this mutant channel. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Effects of this compound on G551D-CFTR Function
The efficacy of this compound in restoring the function of G551D-CFTR has been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data from published studies.
| Assay Type | Cell Line/System | Parameter Measured | This compound Concentration | Fold Increase over Baseline (G551D-CFTR) | Citation |
| Electrophysiology (Patch Clamp) | HEK-293 cells | Channel Open Probability (Po) | 10 µM | ~4-fold | [1] |
| Electrophysiology (Ussing Chamber) | FRT cells expressing G551D-CFTR | Short-circuit current (Isc) | 10 µM | Significantly potentiated forskolin-stimulated Isc | [2] |
| Biochemical Assay | Purified, reconstituted G551D-CFTR | ATPase activity | 15 µM | Enhanced intrinsic ATPase activity | [3] |
| Thermal Stability Assay | Xenopus oocytes expressing G551D-CFTR | Protection from thermal deactivation at 37°C | 10 µM | Protected G551D-CFTR from thermal instability | [4][5] |
| Comparison with other Potentiators | Cell Line/System | Parameter Measured | This compound (10 µM) Effect | VX-770 (Ivacaftor) (10 µM) Effect | Citation |
| Thermal Stability Assay | Xenopus oocytes expressing G551D-CFTR | Protection from thermal deactivation at 37°C | Protected | Protected | |
| Electrophysiology (Ussing Chamber) | FRT cells expressing G551D-CFTR | Rescue of cAMP-induced Isc | Rescued | Robust activation |
Mechanism of Action
This compound acts as a potentiator by directly binding to the G551D-CFTR protein. This interaction is thought to allosterically modulate the protein's conformation, leading to a partial restoration of its defective ATP-dependent gating. Specifically, this compound has been shown to enhance the intrinsic ATPase activity of the G551D-CFTR mutant, a key process for channel opening. This mechanism is distinct from that of some other potentiators and does not appear to involve an increase in CFTR phosphorylation.
Signaling Pathways and Experimental Workflows
CFTR Activation Signaling Pathway
The canonical activation of CFTR is mediated by the cyclic AMP (cAMP) signaling pathway. The following diagram illustrates the key steps leading to channel gating.
Caption: cAMP-mediated activation of G551D-CFTR and the potentiating role of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for evaluating the effect of a potentiator like this compound on G551D-CFTR function.
Caption: A generalized workflow for testing the efficacy of CFTR potentiators.
Detailed Experimental Protocols
Ussing Chamber Assay for CFTR Function
This protocol is designed to measure ion transport across a polarized epithelial cell monolayer expressing G551D-CFTR.
Materials:
-
Fisher Rat Thyroid (FRT) cells stably expressing G551D-CFTR
-
Permeable cell culture inserts (e.g., Snapwell)
-
Ussing Chamber system
-
Ringer's solution (e.g., 115 mM NaCl, 2.5 mM K2HPO4, 10 mM HEPES, 10 mM glucose, 1.2 mM MgCl2, 1.2 mM CaCl2, 25 mM NaHCO3, pH 7.4)
-
Forskolin (to activate adenylyl cyclase)
-
This compound
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Amiloride (to block epithelial sodium channels)
Procedure:
-
Cell Culture: Culture FRT-G551D-CFTR cells on permeable supports until a confluent and polarized monolayer is formed. This typically takes 7-10 days.
-
Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed (37°C) and gassed (95% O2/5% CO2) Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
ENaC Inhibition: Add amiloride (e.g., 10 µM) to the apical chamber to block sodium current and isolate the chloride current.
-
CFTR Activation: Add forskolin (e.g., 10 µM) to the basolateral chamber to stimulate cAMP production and activate CFTR.
-
Potentiator Application: Once the forskolin-stimulated Isc has stabilized, add this compound to the apical chamber at the desired concentration. Observe the potentiation of the Isc.
-
CFTR Inhibition: At the end of the experiment, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
Data Analysis: The change in Isc (ΔIsc) in response to each compound is measured and used to quantify CFTR activity.
Excised Inside-Out Patch Clamp for Single-Channel Recording
This technique allows for the direct measurement of the activity of individual CFTR channels in a patch of the cell membrane.
Materials:
-
HEK-293 cells transiently or stably expressing G551D-CFTR
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling pipettes
-
Pipette solution (e.g., 140 mM N-methyl-D-glucamine (NMDG)-Cl, 5 mM MgCl2, 10 mM TES, pH 7.4)
-
Bath solution (e.g., 140 mM NMDG-Cl, 2 mM MgCl2, 10 mM TES, 1 mM EGTA, pH 7.4)
-
ATP (magnesium salt)
-
Catalytic subunit of Protein Kinase A (PKA)
-
This compound
Procedure:
-
Cell Preparation: Plate cells expressing G551D-CFTR on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ when filled with pipette solution.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.
-
Patch Excision: Excise the patch of membrane by pulling the pipette away from the cell, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.
-
Channel Activation: Perfuse the bath with a solution containing PKA (e.g., 75 nM) and MgATP (e.g., 1 mM) to phosphorylate and activate the CFTR channels in the patch.
-
Potentiator Application: Once baseline CFTR activity is established, perfuse the bath with a solution also containing this compound at the desired concentration.
-
Data Recording: Record the single-channel currents at a constant holding potential (e.g., -50 mV).
-
Data Analysis: Analyze the recordings to determine the channel open probability (Po), single-channel conductance, and open/closed times.
YFP-Based Halide Influx Assay
This is a cell-based fluorescence assay for high-throughput screening of CFTR modulators. It measures the rate of iodide influx into cells, which quenches the fluorescence of a co-expressed Yellow Fluorescent Protein (YFP) mutant.
Materials:
-
FRT or HEK-293 cells co-expressing G551D-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L)
-
96- or 384-well black, clear-bottom microplates
-
Chloride-containing buffer (e.g., PBS)
-
Iodide-containing buffer (e.g., PBS with NaCl replaced by NaI)
-
Forskolin
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate the co-transfected cells in the microplates and grow to confluence.
-
Pre-incubation: Wash the cells with chloride-containing buffer. Pre-incubate the cells with this compound or vehicle control in the presence of forskolin for a short period (e.g., 10-20 minutes) at 37°C.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and begin recording the baseline YFP fluorescence.
-
Iodide Addition: While recording, rapidly add the iodide-containing buffer to each well.
-
Quenching Measurement: Continue to record the fluorescence as it is quenched by the influx of iodide through the activated CFTR channels.
-
Data Analysis: The initial rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx and is used to quantify CFTR activity.
Conclusion
This compound is a valuable tool compound for studying the G551D-CFTR mutation. It acts as a potentiator by directly binding to the mutant protein and enhancing its defective ATPase activity and channel gating. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and other potential therapeutic agents for cystic fibrosis. The provided visualizations offer a clear overview of the underlying biological processes and experimental strategies. This comprehensive technical guide serves as a resource for scientists dedicated to advancing the understanding and treatment of cystic fibrosis.
References
- 1. Increased folding and channel activity of a rare cystic fibrosis mutant with CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Figure 1 from Model of the cAMP activation of chloride transport by CFTR channel and the mechanism of potentiators. | Semantic Scholar [semanticscholar.org]
- 4. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators Protect G551D but Not ΔF508 CFTR from Thermal Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
VRT-532 as a Potentiator for F508del-CFTR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VRT-532, a pyrazole compound identified as a potent potentiator of the F508del-mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document details the quantitative efficacy of this compound, comprehensive experimental protocols for its evaluation, and visual representations of its mechanism of action and discovery process.
Executive Summary
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, with the F508del mutation being the most prevalent. This mutation leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and exhibits defective channel gating if it reaches the cell surface. This compound is a small molecule that acts as a potentiator, directly interacting with the F508del-CFTR protein to improve its channel open probability. While it possesses weak corrector activity, its primary therapeutic potential lies in its ability to rescue the gating defect of F508del-CFTR, particularly in synergy with corrector compounds that address the protein trafficking defect. This guide will explore the preclinical data and methodologies that underpin our understanding of this compound's function.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data regarding the efficacy of this compound in potentiating F508del-CFTR function from various preclinical studies.
Table 1: Potentiation of F508del-CFTR Chloride Secretion by this compound
| Cell Line | Condition | EC50 (µM) | Efficacy (% of non-CF HBE) | Citation(s) |
| CFBE | Temperature-corrected | 2.7 ± 0.2 | - | [1] |
| FRT | Temperature-corrected | 3.8 ± 0.5 | - | [2] |
| ΔF508-HBE | With VRT-325 (corrector) | Not Reported | >20% | [1] |
Table 2: Effect of this compound on F508del-CFTR Channel Gating (Patch-Clamp Analysis)
| Cell Line | Condition | Open Probability (Po) without this compound | Open Probability (Po) with 20 µM this compound | Fold Increase in Po | Citation(s) |
| ΔF508-NIH/3T3 | ATP and PKA | 0.09 ± 0.04 | 0.39 ± 0.1 | ~4.3 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as an F508del-CFTR potentiator.
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
This protocol is designed to measure transepithelial chloride current in polarized epithelial cells expressing F508del-CFTR.
Materials:
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar bridges
-
Ringer's solution (in mM): 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 10 Glucose
-
Forskolin (10 µM)
-
This compound (at desired concentrations)
-
CFTRinh-172 (10 µM)
-
Amiloride (100 µM)
-
Polarized epithelial cell monolayers (e.g., CFBE or primary HBE cells) cultured on permeable supports
Procedure:
-
Pre-warm Ringer's solution to 37°C and continuously gas with 95% O2/5% CO2 to maintain pH at 7.4.
-
Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with equal volumes of pre-warmed and gassed Ringer's solution.
-
Equilibrate the system for 20-30 minutes at 37°C until a stable baseline short-circuit current (Isc) is achieved.
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Once the Isc stabilizes, add forskolin to both chambers to activate adenylyl cyclase and increase intracellular cAMP levels, thereby stimulating CFTR.
-
After the forskolin-stimulated Isc reaches a plateau, add this compound to the apical chamber in a cumulative dose-response manner, allowing the current to stabilize between additions.
-
At the end of the experiment, add CFTRinh-172 to the apical chamber to confirm that the measured current is CFTR-dependent.
-
Record the Isc throughout the experiment and calculate the change in Isc in response to each compound.
Inside-Out Patch-Clamp Electrophysiology for Single-Channel Analysis
This protocol allows for the direct measurement of single F508del-CFTR channel activity.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 5 CaCl2, 2 MgCl2, 10 HEPES, pH 7.4
-
Bath solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 HEPES, 1 EGTA, pH 7.4
-
Catalytic subunit of protein kinase A (PKA, 75 nM)
-
Mg-ATP (1 mM)
-
This compound (at desired concentrations)
-
Cells expressing F508del-CFTR (e.g., NIH/3T3)
Procedure:
-
Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with pipette solution.
-
Fire-polish the pipette tip.
-
Fill the pipette with pipette solution and mount it on the micromanipulator.
-
Approach a cell expressing F508del-CFTR with the pipette tip and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane (cell-attached configuration).
-
Excise the membrane patch by pulling the pipette away from the cell to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Perfuse the bath with the bath solution containing PKA and Mg-ATP to activate the CFTR channels.
-
Record single-channel currents at a holding potential of -80 mV.
-
After recording baseline channel activity, perfuse the bath with a solution containing this compound and continue recording.
-
Analyze the single-channel data to determine the open probability (Po), mean open time, and mean closed time before and after the addition of this compound.
In Vitro ATPase Activity Assay
This protocol measures the rate of ATP hydrolysis by purified and reconstituted F508del-CFTR protein.
Materials:
-
Purified and reconstituted F508del-CFTR in proteoliposomes
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl2, 0.1 mM EGTA, 2 mM ouabain, 5 mM sodium azide
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
Developing solution: 1 M formic acid, 0.5 M LiCl
-
Phosphorimager
Procedure:
-
Incubate the proteoliposomes containing F508del-CFTR at 37°C in the assay buffer.
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 2 mM.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding 2.5% (w/v) SDS.
-
Spot the quenched aliquots onto a TLC plate.
-
Separate the unhydrolyzed [γ-³²P]ATP from the released ³²Pi by developing the TLC plate in the developing solution.
-
Dry the TLC plate and visualize the radioactive spots using a phosphorimager.
-
Quantify the amount of ³²Pi released at each time point to determine the rate of ATP hydrolysis.
-
To test the effect of this compound, pre-incubate the proteoliposomes with the compound before initiating the reaction with ATP.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.
Mechanism of F508del-CFTR Dysfunction and Action of Modulators
Caption: F508del-CFTR dysfunction and modulator intervention points.
High-Throughput Screening Workflow for CFTR Potentiators
Caption: Workflow for identifying CFTR potentiators via HTS.
Conclusion
This compound has been a significant tool compound in the study of CFTR modulation. The data and protocols presented in this guide highlight its role as a potent potentiator of F508del-CFTR, particularly its ability to rescue the channel's gating defect. The synergistic effect observed with corrector compounds like VRT-325 underscores the potential of a dual-modulator approach to treating cystic fibrosis. The methodologies detailed herein provide a framework for the continued investigation of existing and novel CFTR modulators, with the ultimate goal of developing more effective therapies for individuals with cystic fibrosis.
References
VRT-532: A Technical Guide to its Role in Restoring Chloride Channel Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functions of VRT-532, a small molecule investigated for its role in restoring the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: A Dual-Role Modulator
This compound acts as a dual-function molecule, exhibiting properties of both a CFTR potentiator and a weak corrector .[1] Its primary role is to enhance the activity of CFTR channels that are already present at the cell surface, a function particularly relevant for gating mutations like G551D.[2] However, it also shows a limited ability to aid in the proper folding and trafficking of processing-defective CFTR mutants, such as the common F508del mutation, to the cell membrane.[1][2]
The principal mechanism of this compound's potentiator activity involves the direct binding to the CFTR protein, which in turn boosts its intrinsic ATPase activity.[3] This enhancement of ATP hydrolysis leads to a more stable open-channel state by accelerating the rate of channel opening and slowing the rate of closure. Some evidence suggests that this compound may directly interact with the Nucleotide-Binding Domain 1 (NBD1) of the CFTR protein, thereby stabilizing its structure.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in restoring CFTR chloride channel function from various in vitro studies.
| Parameter | Value | CFTR Mutant | Cell Line/System | Citation |
| EC50 | ~3 µM | Not Specified | Not Specified | |
| Affinity Comparison | 5-fold greater for F508del than G551D | F508del, G551D | Not Specified |
Table 1: Potency and Affinity of this compound
| Experimental Condition | Metric | Result | CFTR Mutant | Cell Line | Citation |
| This compound alone | ΔIsc | 8.1 (±1.0) µA/cm² | Wild-Type | Human Sinonasal Epithelium | |
| This compound + VRT-325 + cAMP agonists | Transepithelial Chloride Secretion | >20% of healthy cells | F508del | Human Bronchial Epithelial Cells |
Table 2: Functional Restoration of CFTR by this compound
| Compound | Metric | Result (fold change over baseline) | Cell Line | Citation |
| This compound | Ciliary Beat Frequency | 1.38 (±0.08) | Human Sinonasal Epithelium | |
| Genistein | Ciliary Beat Frequency | 1.63 (±0.06) | Human Sinonasal Epithelium | |
| UCCF-152 | Ciliary Beat Frequency | 1.56 (±0.06) | Human Sinonasal Epithelium |
Table 3: Comparative Effect of this compound and Other Modulators on Ciliary Beat Frequency
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound, a typical experimental workflow for its evaluation, and the logical relationship of its dual-role mechanism.
Caption: Proposed signaling pathway of this compound as a CFTR potentiator.
Caption: Experimental workflow for Ussing chamber assay to test this compound.
Caption: Logical relationship of this compound's dual-role mechanism.
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate the function of this compound. Specific concentrations and incubation times should be optimized for the particular cell line and experimental question.
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
This assay measures ion transport across a polarized epithelial cell monolayer.
Materials:
-
Ussing chamber system with electrodes
-
Voltage-clamp amplifier
-
Data acquisition system
-
Polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or primary human bronchial epithelial cells) grown on permeable supports
-
Ringer's solution (apical and basolateral)
-
Amiloride (to block epithelial sodium channels, ENaC)
-
Forskolin (to activate CFTR through cAMP)
-
This compound
-
CFTR inhibitor (e.g., CFTRinh-172)
Protocol:
-
Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with pre-warmed and gassed Ringer's solution.
-
Equilibrate the system until a stable baseline transepithelial voltage and resistance are achieved.
-
Clamp the voltage to 0 mV and measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to inhibit sodium absorption through ENaC.
-
Once a new stable Isc is reached, add forskolin to the apical chamber to stimulate CFTR-mediated chloride secretion.
-
After the forskolin-stimulated Isc has peaked and stabilized, add this compound to the apical chamber in a cumulative dose-response manner.
-
Record the change in Isc (ΔIsc) after each addition of this compound.
-
At the end of the experiment, add a CFTR-specific inhibitor to confirm that the observed current is CFTR-mediated.
-
Analyze the data to determine the effect of this compound on CFTR activity.
Patch-Clamp Electrophysiology for Single-Channel Analysis
This technique allows for the direct measurement of the opening and closing of individual CFTR channels.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pulling micropipettes
-
Cells expressing the CFTR mutant of interest
-
Pipette solution (containing a high concentration of a chloride salt)
-
Bath solution (extracellular-like solution)
-
ATP and Protein Kinase A (PKA) catalytic subunit
-
This compound
Protocol:
-
Culture cells expressing the target CFTR mutant on glass coverslips.
-
Pull micropipettes from borosilicate glass capillaries and fire-polish the tips.
-
Fill the micropipette with the pipette solution.
-
Under the microscope, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Excise a patch of the membrane in the inside-out configuration.
-
Perfuse the intracellular face of the membrane patch with the bath solution containing ATP and the catalytic subunit of PKA to activate the CFTR channels.
-
Record single-channel currents at a fixed holding potential.
-
After establishing a baseline of channel activity, perfuse the patch with a solution containing this compound.
-
Record the changes in channel open probability (Po), open time, and closed time.
-
Analyze the single-channel data to determine the molecular mechanism of this compound's effect on CFTR gating.
This guide provides a foundational understanding of this compound's role in restoring CFTR chloride channel function. Further research and investigation are necessary to fully elucidate its therapeutic potential.
References
- 1. Comparison of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Ciliary Beat Frequency Activation by the CFTR Modulators Genistein, this compound, and UCCF-152 in Primary Sinonasal Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Vrt-532: A Technical Guide to its Basic Research Applications in Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the basic research applications of Vrt-532, a small molecule investigated for its potential in cystic fibrosis (CF) therapy. This compound is primarily classified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, with some reports suggesting weak corrector activity.[1] Its principal mechanism of action involves the direct interaction with the CFTR protein to enhance channel gating, thereby increasing chloride ion transport.[2] This document details the molecular interactions, cellular effects, and experimental methodologies used to characterize this compound, offering a comprehensive resource for researchers in the field.
Core Mechanism of Action
This compound directly interacts with the CFTR protein to potentiate its function.[2] In mutant forms of CFTR, such as the common F508del and the gating-defective G551D variants, this compound helps to restore the protein's defective ATPase activity.[2] This restoration enhances the channel's open probability, leading to increased chloride ion conductance.[3] Notably, the potentiation of CFTR by this compound occurs downstream of protein kinase A (PKA) activation, as it does not induce an increase in CFTR phosphorylation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro studies.
| Parameter | Value | Assay Condition | Reference |
| EC50 (ATPase Activity) | ~3 µM | Boosting CFTR ATPase activity |
| Compound | Change in Short-Circuit Current (ΔIsc) (µA/cm²) | Fold Change in Ciliary Beat Frequency (CBF) | Cell Model | Reference |
| Genistein | 23.1 ± 1.8 | 1.63 ± 0.06 | Primary Human Sinonasal Epithelium (HSNE) | |
| This compound | 8.1 ± 1.0 | 1.38 ± 0.08 | Primary Human Sinonasal Epithelium (HSNE) | |
| UCCF-152 | 3.4 ± 1.4 | 1.56 ± 0.06 | Primary Human Sinonasal Epithelium (HSNE) | |
| Control (DMSO) | 0.7 ± 0.2 | 1.27 ± 0.02 | Primary Human Sinonasal Epithelium (HSNE) |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway and mechanism of action for this compound in potentiating CFTR function.
Experimental Protocols
Ussing Chamber Assay for CFTR Potentiation
This protocol describes the measurement of this compound-mediated potentiation of CFTR-dependent short-circuit current (Isc) in polarized epithelial cell monolayers.
I. Materials and Reagents:
-
Polarized epithelial cells (e.g., primary human sinonasal epithelium, CFBE41o-, or FRT cells) cultured on permeable supports (e.g., Costar Transwells).
-
Ussing Chamber System.
-
Voltage-clamp apparatus.
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose, pH 7.4 when gassed with 95% O2/5% CO2).
-
Amiloride (to block epithelial sodium channels, ENaC).
-
Forskolin (to activate adenylyl cyclase and increase cAMP).
-
This compound (test compound).
-
CFTRinh-172 (a specific CFTR inhibitor).
-
Dimethyl sulfoxide (DMSO) as a vehicle for compounds.
II. Experimental Procedure:
-
Cell Culture: Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial resistance is formed. For studies involving F508del-CFTR, cells may be incubated at a lower temperature (e.g., 27°C for 48 hours) or treated with a corrector compound to promote trafficking of the mutant protein to the cell surface.
-
Ussing Chamber Setup: Mount the permeable supports containing the cell monolayers in the Ussing chambers. Fill both the apical and basolateral chambers with pre-warmed (37°C) and gassed Ringer's solution.
-
Equilibration and Baseline Measurement: Allow the system to equilibrate for 20-30 minutes. Measure the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block ENaC-mediated sodium transport. The remaining Isc is primarily due to other ion channels.
-
CFTR Activation and Potentiation:
-
To activate CFTR, add forskolin (e.g., 10-20 µM) to the apical and basolateral chambers. This will induce an increase in Isc, representing the baseline CFTR activity.
-
Once a stable forskolin-stimulated Isc is achieved, add this compound (e.g., 10 µM) to the apical chamber. A further increase in Isc indicates potentiation of CFTR activity.
-
-
CFTR Inhibition: At the end of the experiment, add a CFTR-specific inhibitor, such as CFTRinh-172 (e.g., 10 µM), to the apical chamber to confirm that the measured current is CFTR-dependent. The Isc should return to near the post-amiloride baseline.
-
Data Analysis: The change in Isc (ΔIsc) in response to each compound is calculated by subtracting the baseline current from the peak current after the addition of the compound. The potentiation effect of this compound is determined by the magnitude of the ΔIsc following its addition in the presence of forskolin.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a Ussing chamber experiment to assess the potentiation of CFTR by this compound.
Conclusion
This compound serves as a valuable research tool for investigating the mechanisms of CFTR potentiation. Its direct interaction with the CFTR protein and its ability to restore ATPase activity in mutant forms provide a clear model for studying the correction of channel gating defects. The experimental protocols and data presented in this guide offer a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of CFTR modulators. While this compound itself has not progressed to clinical use, the insights gained from its study continue to inform the development of next-generation therapies for cystic fibrosis.
References
- 1. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators Protect G551D but Not ΔF508 CFTR from Thermal Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
VRT-532 and its Role in Modulating CFTR ATPase Activity: A Technical Guide
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the CFTR potentiator VRT-532 and its mechanism of action, with a specific focus on its effects on the ATPase activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cystic fibrosis and the development of novel therapeutics.
Introduction: The CFTR Protein and its ATPase Function
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily, functioning as a cAMP-activated and ATP-gated chloride ion channel.[1][2] Its structure comprises two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a regulatory (R) domain. The NBDs bind and hydrolyze ATP, a process that is intrinsically linked to the gating of the chloride channel, controlling its opening and closing.[3][4] Mutations in the CFTR gene can lead to defects in protein folding, trafficking, or channel gating, resulting in the multi-organ disease cystic fibrosis (CF).
The ATPase activity of CFTR is a critical aspect of its function. The binding of ATP to the NBDs is a prerequisite for channel opening, and the subsequent hydrolysis of ATP is associated with channel closing.[3] Therefore, modulators that target this ATPase activity can have a profound impact on CFTR function.
This compound: A Potentiator of CFTR Function
This compound is a small molecule CFTR potentiator that has been shown to enhance the channel activity of certain CFTR mutants, notably the G551D and F508del mutations. It is understood to directly interact with the CFTR protein, specifically targeting the nucleotide-binding domains. By doing so, this compound is believed to restore the defective ATPase activity associated with these mutations, thereby increasing the open probability of the channel and augmenting chloride ion transport. Some studies also suggest that this compound has a dual role, acting as a corrector for the F508del mutation by thermally stabilizing the protein.
Quantitative Analysis of this compound's Effect on CFTR Activity
While direct quantitative data on the specific effects of this compound on the Vmax and Km of CFTR's ATPase activity are not extensively detailed in publicly available literature, the functional consequences of its potentiating action have been quantified through electrophysiological measurements. These studies typically measure the increase in chloride current as a proxy for enhanced CFTR activity.
| Parameter | Wild-Type CFTR | G551D-CFTR (Untreated) | G551D-CFTR + this compound | F508del-CFTR (Untreated) | F508del-CFTR + this compound | Reference |
| ATPase Activity (Qualitative) | Normal | Defective ATP binding and hydrolysis | Restored ATPase activity | Defective ATPase activity | Restored ATPase activity | |
| Channel Gating (Open Probability) | Normal | Severely reduced | Increased | Reduced | Increased |
This table summarizes the qualitative effects of this compound on CFTR ATPase activity and channel gating based on available research. Quantitative kinetic data for ATPase activity is a key area for further investigation.
Experimental Protocols for Assessing this compound's Effect on CFTR ATPase Activity
The following is a detailed methodology for a biochemical assay to determine the effect of this compound on the ATPase activity of purified and reconstituted CFTR protein. This protocol is adapted from established methods for measuring CFTR ATPase activity.
Purification and Reconstitution of CFTR
-
Expression and Purification: Express human CFTR (wild-type or mutant) in a suitable system (e.g., Sf9 insect cells). Purify the protein using affinity chromatography (e.g., His-tag purification).
-
Reconstitution into Proteoliposomes: Reconstitute the purified CFTR into phospholipid vesicles to mimic a native membrane environment. This is crucial for maintaining the protein's functional integrity.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) or ADP.
-
Reaction Mixture: Prepare a reaction buffer containing:
-
50 mM Tris-HCl (pH 7.4)
-
100 mM NaCl
-
10 mM MgCl₂
-
1 mM Ouabain (to inhibit Na+/K+-ATPase)
-
1 mM EGTA
-
Varying concentrations of ATP (e.g., 0.05 to 2 mM)
-
[γ-³²P]ATP as a tracer
-
Purified, reconstituted CFTR protein
-
This compound at various concentrations (or vehicle control)
-
-
Initiation and Incubation: Initiate the reaction by adding the ATP mixture to the proteoliposomes. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a solution of activated charcoal to bind the unhydrolyzed [γ-³²P]ATP.
-
Quantification: Centrifuge the samples to pellet the charcoal. Measure the radioactivity of the supernatant, which contains the released ³²Pi.
-
Data Analysis: Calculate the specific ATPase activity (nmol Pi/mg protein/min). Determine the kinetic parameters Vmax and Km by fitting the data to the Michaelis-Menten equation. Compare the kinetic parameters in the presence and absence of this compound to determine its effect on CFTR's ATPase activity.
Visualizing the Mechanism of Action
The following diagrams illustrate the CFTR gating cycle and the proposed mechanism of this compound action, as well as the experimental workflow for the ATPase assay.
Caption: Proposed mechanism of this compound action on the CFTR gating cycle.
Caption: Workflow for the biochemical assay of CFTR ATPase activity.
Conclusion and Future Directions
This compound represents an important class of CFTR modulators that directly target the protein's enzymatic function. While its potentiating effects on chloride channel activity are well-documented, a more detailed quantitative understanding of its impact on the ATPase kinetics of wild-type and mutant CFTR is a critical area for future research. The experimental protocol outlined in this guide provides a framework for obtaining this crucial data, which will further elucidate the mechanism of action of this compound and aid in the rational design of next-generation CFTR modulators.
References
- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the ATPase and Transport Activities of Purified CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ATP binding and hydrolysis in the gating of the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATPase activity of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Vrt-532: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vrt-532 is a small molecule compound identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization. Discovered through high-throughput screening, this compound has demonstrated the ability to enhance the function of mutant CFTR proteins, particularly the G551D variant, by directly interacting with the channel to restore its defective ATPase activity. While comprehensive preclinical and clinical data on this compound are not publicly available, this guide synthesizes the existing in vitro findings to offer a detailed technical resource for the scientific community.
Introduction
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Defective CFTR function leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs. CFTR modulators, a class of drugs that target the underlying protein defect, have revolutionized the treatment of CF. These modulators are broadly categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability (gating).
This compound falls into the category of CFTR potentiators. Its primary mechanism involves augmenting the activity of CFTR channels that are already present at the cell surface. This is particularly relevant for gating mutations, such as the G551D mutation, where the CFTR protein is correctly localized but exhibits a severe reduction in channel opening.
Mechanism of Action
This compound acts as a direct potentiator of the CFTR channel. Its mechanism of action is centered on the restoration of defective ATP-dependent gating in mutant CFTR proteins. The key aspects of its action include:
-
Direct Interaction with CFTR: this compound directly binds to the CFTR protein, likely at an allosteric site distinct from the ATP-binding domains.
-
Restoration of ATPase Activity: The compound enhances the defective ATPase activity of mutant CFTR, a critical process for channel gating. By boosting ATPase function, this compound increases the likelihood of the channel being in an open state[1].
-
Increased Channel Open Probability (Po): The primary pharmacodynamic effect of this compound is an increase in the channel's open probability. This leads to a greater flow of chloride ions across the cell membrane, thereby addressing the fundamental ionic defect in cystic fibrosis.
-
cAMP-Dependent Action: The potentiating effect of this compound is dependent on the cAMP signaling pathway. CFTR activation requires phosphorylation by Protein Kinase A (PKA), which is triggered by an increase in intracellular cAMP. This compound enhances the response of the already phosphorylated CFTR channel to ATP.
Signaling Pathway of CFTR Activation and Potentiation by this compound
The following diagram illustrates the signaling cascade leading to CFTR activation and the point of intervention for this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound have been characterized primarily through in vitro assays using cell lines expressing mutant CFTR and in primary human sinonasal epithelial cultures.
In Vitro Efficacy
This compound has demonstrated efficacy in potentiating the function of both G551D and, to a lesser extent, F508del CFTR mutations.
| Parameter | Cell Type/Model | Mutation | Value | Reference |
| EC50 | Not Specified | G551D-CFTR | ~3 µM | [1] |
| Change in Short-Circuit Current (ΔIsc) | Human Sinonasal Epithelium | Wild-Type | 8.1 (±1.0) µA/cm² | [2] |
| Fold Change in Ciliary Beat Frequency (CBF) | Human Sinonasal Epithelium | Wild-Type | 1.38 (±0.08) | [2][3] |
Note: The change in short-circuit current was measured in the absence of forskolin. The fold change in CBF was not statistically significant compared to the control.
Synergistic Effect with Correctors
A key finding is the synergistic effect of this compound with the CFTR corrector, Vrt-325. While Vrt-325 increases the amount of F508del-CFTR at the cell surface, this compound enhances the function of these corrected channels. This dual-action approach, combining a corrector and a potentiator, has become a cornerstone of modern CF therapy. When used together, Vrt-325 and this compound have been shown to rescue F508del-CFTR chloride secretion to levels exceeding 20% of that observed in non-CF human bronchial epithelial cells.
References
- 1. sophion.com [sophion.com]
- 2. Comparison of cystic fibrosis transmembrane conductance regulator (CFTR) and ciliary beat frequency activation by the CFTR Modulators Genistein, this compound, and UCCF-152 in primary sinonasal epithelial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Ciliary Beat Frequency Activation by the CFTR Modulators Genistein, this compound, and UCCF-152 in Primary Sinonasal Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
VRT-532: Application Notes and Protocols for Ussing Chamber Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VRT-532 is a small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] In the context of cystic fibrosis (CF), where mutations in the CFTR gene lead to defective ion transport, potentiators are a class of drugs that enhance the function of CFTR channels present at the cell surface.[2][3] this compound has been shown to augment the cyclic AMP (cAMP)-dependent regulation of the CFTR Cl⁻ channel and directly interacts with mutant CFTR to restore its defective ATPase activity.[4] This document provides detailed application notes and a protocol for utilizing this compound in Ussing chamber experiments to assess its effects on CFTR-mediated ion transport.
Ussing chamber systems are a crucial tool for studying epithelial ion transport in vitro. By mounting a polarized epithelial cell monolayer or a native tissue sample between two chambers, it is possible to measure the net ion movement across the epithelium as a short-circuit current (Isc). This technique is invaluable for characterizing the activity of CFTR modulators like this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a CFTR potentiator, meaning it enhances the channel gating of CFTR proteins that are already present at the apical membrane of epithelial cells. Its mechanism of action involves augmenting the cAMP-dependent regulation of the chloride channel. Studies suggest that this compound directly binds to the CFTR protein, including mutant forms like G551D-CFTR, to modify its ATPase activity, which is crucial for channel gating. Unlike some other CFTR activators, this compound's potentiation of CFTR gating appears to occur downstream of Protein Kinase A (PKA) activity and does not significantly increase the phosphorylation of the regulatory (R) domain of CFTR.
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effect of this compound on CFTR-dependent anion transport in primary human sinonasal epithelium (HSNE) cultures. The change in short-circuit current (ΔIsc) is a direct measure of net ion transport.
| Compound | Concentration | Mean ΔIsc (µA/cm²) | Standard Deviation (SD) |
| Control (DMSO) | - | 0.7 | 0.2 |
| This compound | 10 µM | 8.1 | 1.0 |
| Genistein | 50 µM | 23.1 | 1.8 |
| UCCF-152 | 50 µM | 3.4 | 1.4 |
| Data sourced from a comparative study on CFTR modulators in wild-type HSNE cultures in the absence of forskolin. |
Ussing Chamber Experimental Protocol for this compound
This protocol outlines the steps for assessing the potentiation of CFTR function by this compound in polarized epithelial cells grown on permeable supports.
Materials and Reagents
-
Polarized epithelial cells (e.g., primary human bronchial epithelial cells, CFBE41o- cells) cultured on permeable supports (e.g., Transwell® or Snapwell™ inserts)
-
Ussing Chamber System (e.g., Physiologic Instruments, Warner Instruments) with appropriate sliders for inserts
-
Voltage-clamp amplifier and data acquisition system
-
Ringer's solution (or other appropriate physiological buffer), warmed to 37°C and gassed with 95% O₂ / 5% CO₂. A typical low Cl⁻ Ringer's solution for the mucosal (apical) bath can be used to create a chloride gradient.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Amiloride stock solution (e.g., 100 mM in DMSO)
-
Forskolin stock solution (e.g., 10 mM in DMSO)
-
CFTR inhibitor (e.g., CFTRinh-172) stock solution (e.g., 10 mM in DMSO)
-
Dimethyl sulfoxide (DMSO) for vehicle control
Experimental Procedure
-
System Preparation:
-
Assemble the Ussing chamber system according to the manufacturer's instructions.
-
Fill the apical and basolateral chambers with pre-warmed and gassed Ringer's solution. Ensure equal volumes on both sides to prevent hydrostatic pressure.
-
Allow the system to equilibrate to 37°C.
-
-
Cell Monolayer Mounting:
-
Carefully mount the permeable support with the confluent cell monolayer into the Ussing chamber slider.
-
Place the slider between the two half-chambers, ensuring a good seal to prevent edge damage and leaks.
-
-
Equilibration and Baseline Recording:
-
Allow the mounted epithelium to equilibrate for 15-30 minutes until a stable baseline transepithelial voltage (Vt) and resistance (Rt) are achieved.
-
Initiate voltage clamping of the epithelium at 0 mV. The resulting current is the short-circuit current (Isc). Record the baseline Isc.
-
-
Pharmacological Additions:
-
Step 1: Inhibit ENaC: Add amiloride to the apical chamber to a final concentration of 100 µM. This blocks the epithelial sodium channel (ENaC) and ensures that subsequent changes in Isc are primarily due to anion secretion. Record the Isc until a new stable baseline is reached.
-
Step 2: Activate CFTR: Add a CFTR activator, such as forskolin (e.g., final concentration of 100 nM), to the apical chamber to raise intracellular cAMP levels and activate PKA-dependent CFTR phosphorylation. This will result in an increase in Isc.
-
Step 3: Potentiate with this compound: Once the forskolin-stimulated Isc has stabilized, add this compound to the apical chamber to a final working concentration of 10 µM. A potentiation of the Isc should be observed as this compound enhances the activity of the forskolin-activated CFTR channels.
-
Step 4: Inhibit CFTR: To confirm that the observed current is CFTR-dependent, add a CFTR-specific inhibitor, such as CFTRinh-172 (e.g., final concentration of 10 µM), to the apical chamber. This should cause a rapid decrease in the Isc, returning it to near the post-amiloride baseline.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each compound. The this compound-potentiated current is the difference between the peak current after this compound addition and the stable current after forskolin addition.
-
The CFTR-dependent current is typically calculated as the magnitude of the current inhibited by the CFTR inhibitor.
-
Concluding Remarks
This compound is a valuable research tool for investigating the potentiation of CFTR function. The Ussing chamber provides a robust and quantitative method to evaluate the efficacy of this compound and other CFTR modulators. The protocol provided herein offers a standardized workflow for these assessments, which can be adapted for various epithelial cell types and specific research questions in the field of cystic fibrosis and other ciliopathies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 4. Comparison of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Ciliary Beat Frequency Activation by the CFTR Modulators Genistein, this compound, and UCCF-152 in Primary Sinonasal Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing VRT-532 in Patch Clamp Studies of CFTR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride and bicarbonate channel crucial for ion and fluid homeostasis across epithelial surfaces. Mutations in the CFTR gene lead to cystic fibrosis (CF), a life-shortening genetic disorder. VRT-532 is a small molecule potentiator of the CFTR channel, designed to enhance channel gating and increase the probability of the channel being in an open state.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology studies to characterize its effects on CFTR function, catering to researchers in both academic and industrial settings.
This compound has been identified as a robust potentiator of wild-type, F508del, and G551D-CFTR mutants.[3][4] Its mechanism of action involves augmenting the cAMP-dependent regulation of the CFTR channel and enhancing its intrinsic ATPase activity. Patch clamp electrophysiology is a powerful technique to directly measure the ion channel activity of CFTR at the single-molecule level, providing invaluable insights into the mechanism of action of potentiators like this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on CFTR function as determined by various electrophysiological methods.
Table 1: Effect of this compound on CFTR Channel Activity (Patch Clamp)
| CFTR Variant | Cell Line | This compound Concentration | Parameter | Fold Increase (Mean ± SEM) | Reference |
| V232D | HEK-293 | 10 µM | NPo (Open Probability) | 4.0 ± 0.1 |
Table 2: Effect of this compound on CFTR-Mediated Transepithelial Ion Transport (Ussing Chamber)
| CFTR Variant | Cell Culture | This compound Concentration | Parameter | Value (Mean ± SD) | Reference |
| Wild-Type | Primary Human Sinonasal Epithelium | Not specified | ΔISC (µA/cm²) | 8.1 ± 1.0 |
Experimental Protocols
Cell Culture and Transfection
Objective: To prepare cells expressing the CFTR variant of interest for patch clamp analysis.
Materials:
-
Human Embryonic Kidney (HEK-293) cells or other suitable mammalian cell lines (e.g., CHO, BHK)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding the desired CFTR variant (e.g., wild-type, F508del, G551D)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Glass coverslips
Protocol:
-
Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells onto glass coverslips in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfect the cells with the CFTR-encoding plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
For F508del-CFTR, incubate the cells at a reduced temperature (e.g., 27°C) for 24-48 hours post-transfection to facilitate the trafficking of the mutant protein to the cell surface. For other variants, continue incubation at 37°C.
-
Cells are typically ready for patch clamp experiments 24-72 hours post-transfection.
Single-Channel Patch Clamp Recording (Inside-Out Configuration)
Objective: To measure the activity of individual CFTR channels in an excised membrane patch and assess the effect of this compound.
Materials:
-
Pipette (Extracellular) Solution: 140 mM NMDG-Cl, 2 mM MgCl₂, 5 mM CsCl, 10 mM TES, pH 7.4.
-
Bath (Intracellular) Solution: 140 mM NMDG-Cl, 2 mM MgCl₂, 10 mM TES, 1 mM EGTA, pH 7.4.
-
Activating Solution: Bath solution supplemented with 1 mM ATP and 75 nM Protein Kinase A (PKA).
-
This compound Stock Solution: 10 mM this compound in DMSO. Prepare fresh serial dilutions in the activating solution to achieve the desired final concentrations.
-
Patch clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Micro-perfusion system
Protocol:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with the pipette solution.
-
Place a coverslip with transfected cells in the recording chamber and perfuse with the bath solution.
-
Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Excise the membrane patch to achieve the inside-out configuration.
-
Perfuse the patch with the activating solution to induce CFTR channel activity.
-
Record baseline CFTR channel activity at a holding potential of -80 mV.
-
Once a stable baseline is established, perfuse the patch with the activating solution containing the desired concentration of this compound.
-
Record the channel activity in the presence of this compound for a sufficient duration to allow for steady-state effects to be observed.
-
To test for reversibility, wash out this compound by perfusing the patch with the activating solution alone.
-
At the end of the experiment, perfuse with a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed channel activity is from CFTR.
Data Analysis:
-
Filter and digitize the recorded current traces.
-
Idealize the single-channel records to create an event list of channel openings and closings.
-
Calculate the single-channel current amplitude (i), open probability (Po), mean open time, and mean closed time before, during, and after the application of this compound.
-
The product of the number of channels in the patch (N) and the open probability (Po), denoted as NPo, can be calculated to represent the total channel activity.
Mandatory Visualizations
Caption: this compound signaling pathway for CFTR potentiation.
Caption: Experimental workflow for single-channel patch clamp analysis of this compound.
References
- 1. Increased folding and channel activity of a rare cystic fibrosis mutant with CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting F508del-CFTR to develop rational new therapies for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Ciliary Beat Frequency Activation by the CFTR Modulators Genistein, this compound, and UCCF-152 in Primary Sinonasal Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
VRT-532 for In Vitro Assays: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing quest for effective therapies for Cystic Fibrosis (CF), the small molecule VRT-532 has emerged as a significant tool for in vitro research. As a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, this compound offers a valuable mechanism for studying the function of both wild-type and mutant CFTR channels. To facilitate further research and drug development, this document provides detailed application notes and protocols for the use of this compound in key in vitro assays.
Introduction to this compound
This compound is a CFTR potentiator that enhances the channel's open probability, thereby increasing chloride ion transport. It primarily targets the G551D-CFTR mutation but has also demonstrated efficacy in rescuing the common F508del-CFTR mutation. The mechanism of action of this compound involves direct interaction with the CFTR protein, augmenting its cAMP-dependent regulation and restoring its defective ATPase activity.[1] This dual activity as both a potentiator and a partial corrector makes it a versatile compound for CF research.
Quantitative Data Summary
The following table summarizes the effective concentrations and key quantitative data for this compound in various in vitro assays, providing a quick reference for experimental design.
| Assay Type | Cell Line / System | Target | Concentration / EC50 | Reference |
| Ussing Chamber | Primary Human Sinonasal Epithelial Cells | CFTR-mediated Cl- transport | 10 µM | [2][3] |
| Ussing Chamber | FRT cells expressing G551D-CFTR | Forskolin-stimulated Cl- secretion | EC50: 20 ± 3 µM | |
| Ussing Chamber | Temperature-corrected FRT cells with ΔF508-CFTR | Forskolin-stimulated Cl- secretion | EC50: 3.8 ± 0.5 µM | |
| Patch Clamp | Not specified | CFTR ATPase activity | EC50: ~3 µM | |
| Patch Clamp | Not specified | ΔF508-CFTR open probability | 20 µM |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental application of this compound, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Ciliary Beat Frequency Activation by the CFTR Modulators Genistein, this compound, and UCCF-152 in Primary Sinonasal Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cystic fibrosis transmembrane conductance regulator (CFTR) and ciliary beat frequency activation by the CFTR Modulators Genistein, this compound, and UCCF-152 in primary sinonasal epithelial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
VRT-532: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VRT-532 is a potent modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel crucial for maintaining fluid and electrolyte balance across epithelial surfaces. As a CFTR potentiator, this compound enhances the channel's activity, making it a valuable tool for studying CFTR function and for the development of therapeutics for cystic fibrosis. It primarily targets the G551D-CFTR variant but has also been shown to have effects on the more common F508del-CFTR mutation by improving its ATPase activity.[1] This document provides detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments.
Data Presentation
This compound Properties
| Property | Value | Source |
| IUPAC Name | 4-methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol | [2] |
| Molecular Formula | C₁₆H₁₄N₂O | N/A |
| Molecular Weight | 250.29 g/mol | N/A |
| CAS Number | 38214-71-0 | N/A |
| Mechanism of Action | CFTR Potentiator | [1] |
Solubility and Recommended Concentrations
| Solvent | Solubility | Recommended Stock Concentration | Recommended Working Concentration | Source |
| DMSO | ≥ 10 mM | 10 mM | 10 µM | [2] |
| Aqueous Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL (≥ 9.99 mM) | N/A | N/A | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 250.29 g/mol x 1000 mg/g = 2.503 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 2.5 mg of this compound powder into the tube. Record the exact weight.
-
-
Add DMSO:
-
Based on the actual weight of the this compound powder, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 250.29 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
-
Sterilization:
-
DMSO at high concentrations (>90%) is considered self-sterilizing. Therefore, if sterile techniques and reagents are used throughout the process, filtration is often not necessary.
-
If there are concerns about sterility, the DMSO stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol describes the dilution of the 10 mM this compound DMSO stock solution to a final working concentration of 10 µM in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes or culture plates
Procedure:
-
Thaw the stock solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Calculate the required volume of stock solution:
-
A 1:1000 dilution is required to prepare a 10 µM working solution from a 10 mM stock.
-
For example, to prepare 10 mL of a 10 µM this compound working solution, you will need:
-
Volume of stock = (Final Concentration / Stock Concentration) x Final Volume
-
Volume of stock = (10 µM / 10,000 µM) x 10 mL = 0.010 mL or 10 µL
-
-
-
Prepare the working solution:
-
In a sterile conical tube, add 9.99 mL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Mix thoroughly by gentle pipetting or inverting the tube several times.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments.
-
Prepare a control solution containing the same final concentration of DMSO as the this compound treated samples (in this case, 0.1% DMSO).
-
To do this, add 10 µL of sterile DMSO to 9.99 mL of cell culture medium.
-
-
Cell Treatment:
-
Remove the existing medium from your cell cultures and replace it with the prepared this compound working solution or the vehicle control solution.
-
Incubate the cells for the desired experimental duration.
-
Mandatory Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound action on mutant CFTR.
References
Application Notes and Protocols: VRT-532 Experimental Design for Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for designing and executing experiments to evaluate the activity of VRT-532, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, using primary human bronchial epithelial cells (HBECs). Primary HBECs are a physiologically relevant in vitro model for studying CFTR function and the effects of modulator compounds.[1][2] this compound has been identified as a robust potentiator of wild-type and F508del-CFTR, augmenting the cyclic adenosine monophosphate (cAMP)-dependent regulation of the chloride channel.[3]
This document outlines detailed protocols for the culture of primary HBECs, as well as key functional assays—short-circuit current (Isc) measurements and ciliary beat frequency (CBF) analysis—to characterize the efficacy of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on CFTR-mediated ion transport and ciliary beat frequency in primary human sinonasal epithelial cells, a closely related and comparable model to primary HBECs.
Table 1: Effect of this compound on CFTR-Mediated Short-Circuit Current (Isc)
| Treatment Group | Mean ΔIsc (µA/cm²) | Standard Deviation (SD) |
| Vehicle Control (DMSO) | 0.7 | 0.2 |
| This compound | 8.1 | 1.0 |
Data from primary human sinonasal epithelial cultures treated with an optimal concentration of this compound as determined by dose-response evaluation.[3]
Table 2: Effect of this compound on Ciliary Beat Frequency (CBF)
| Treatment Group | Mean Fold Change Over Baseline | Standard Deviation (SD) |
| Vehicle Control (DMSO) | 1.27 | 0.02 |
| This compound | 1.38 | 0.08 |
Data from primary human sinonasal epithelial cultures treated with this compound for 15 minutes.[3]
Signaling Pathway
This compound acts as a CFTR potentiator, enhancing channel gating in a cAMP-dependent manner. The proposed signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of the CFTR protein. This compound then acts on the phosphorylated CFTR to increase its open probability, leading to enhanced chloride ion transport.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the effect of this compound on primary human bronchial epithelial cells.
Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
This protocol describes the expansion and differentiation of primary HBECs to form a polarized, mucociliary epithelium.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
ALI Differentiation Medium
-
Collagen-coated permeable supports (e.g., Transwell®)
-
Cell culture flasks, plates, and other sterile consumables
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Expansion Phase:
-
Thaw cryopreserved primary HBECs and seed them into collagen-coated T75 flasks in BEGM.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days until the cells reach 80-90% confluency.
-
Passage the cells using Trypsin-EDTA and re-seed into new flasks for further expansion. Do not exceed 3-4 passages to maintain differentiation potential.
-
-
Seeding on Permeable Supports:
-
Pre-coat permeable supports with collagen according to the manufacturer's instructions.
-
Trypsinize the expanded HBECs and count the cells.
-
Seed the cells onto the apical side of the permeable supports at a high density (e.g., 2.5 x 10⁵ cells/cm²).
-
Add BEGM to both the apical and basolateral chambers and incubate overnight.
-
-
Differentiation at Air-Liquid Interface (ALI):
-
The following day, remove the medium from the apical chamber to establish the air-liquid interface.
-
Replace the medium in the basolateral chamber with ALI Differentiation Medium.
-
Change the basolateral medium every 2-3 days.
-
Allow the cells to differentiate for at least 3-4 weeks. The formation of a mature, ciliated epithelium can be monitored by microscopy and measurement of transepithelial electrical resistance (TEER).
-
Short-Circuit Current (Isc) Measurement in Ussing Chambers
This protocol measures CFTR-dependent ion transport across the differentiated HBEC monolayers.
Materials:
-
Differentiated HBEC cultures on permeable supports
-
Ussing Chamber System
-
Krebs-Ringer Bicarbonate solution (or similar)
-
Amiloride (ENaC inhibitor)
-
Forskolin (Adenylyl cyclase activator)
-
This compound
-
CFTRinh-172 (CFTR inhibitor)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Protocol:
-
Equilibrate the Krebs-Ringer solution to 37°C and bubble with 95% O₂/5% CO₂.
-
Mount the permeable supports with the differentiated HBEC monolayer in the Ussing chambers.
-
Allow the baseline short-circuit current (Isc) to stabilize.
-
Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride transport.
-
Once the Isc has stabilized, add the vehicle control (DMSO) or this compound to the apical chamber.
-
After the response to this compound is observed, add Forskolin (e.g., 10 µM) to the apical chamber to maximally stimulate CFTR through the cAMP pathway.
-
Finally, add CFTRinh-172 (e.g., 10 µM) to the apical chamber to confirm that the observed current is CFTR-dependent.
-
Record the change in Isc (ΔIsc) after the addition of each compound.
Ciliary Beat Frequency (CBF) Analysis
This protocol measures the effect of this compound on the beat frequency of cilia on the apical surface of differentiated HBECs.
Materials:
-
Differentiated HBEC cultures on permeable supports
-
Inverted microscope with a high-speed camera
-
Environmental chamber to maintain 37°C and 5% CO₂
-
CBF analysis software
-
This compound
-
Vehicle control (DMSO)
Protocol:
-
Place the permeable support with the differentiated HBEC monolayer in the environmental chamber on the microscope stage and allow it to equilibrate.
-
Identify areas with actively beating cilia.
-
Record baseline CBF using the high-speed camera at a frame rate sufficient to resolve ciliary motion (e.g., >100 frames per second).
-
Add the vehicle control (DMSO) or this compound to the apical surface of the culture.
-
Record videos at multiple time points after the addition of the compound (e.g., 5, 15, 30 minutes).
-
Use the CBF analysis software to determine the ciliary beat frequency from the recorded videos.
-
Express the results as a fold change from the baseline CBF.
References
- 1. Use of primary cultures of human bronchial epithelial cells isolated from cystic fibrosis patients for the pre-clinical testing of CFTR modulators [pubmed.ncbi.nlm.nih.gov]
- 2. Established and Novel Human Translational Models to Advance Cystic Fibrosis Research, Drug Discovery, and Optimize CFTR-Targeting Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Ciliary Beat Frequency Activation by the CFTR Modulators Genistein, this compound, and UCCF-152 in Primary Sinonasal Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vrt-532 with Fischer Rat Thyroid (FRT) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fischer Rat Thyroid (FRT) cells are a cornerstone in the study of epithelial cell polarity and ion transport.[1][2][3] Their lack of endogenous cAMP-regulated chloride channels makes them an ideal model system for the heterologous expression and functional characterization of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[3] Vrt-532 is a small molecule potentiator of CFTR, known to enhance the channel gating of mutant CFTR forms, such as G551D and F508del.[4] This document provides detailed protocols for the use of this compound in FRT cells expressing mutant CFTR, a critical tool for cystic fibrosis research and drug discovery.
This compound acts by directly interacting with the CFTR protein to restore its defective ATPase activity, thereby increasing the probability of the channel being in an open state. Its mechanism is downstream of PKA-dependent phosphorylation of the CFTR R-domain.
Data Presentation
The following table summarizes quantitative data regarding the effect of this compound on CFTR function in various cell models, including FRT cells. This data is essential for experimental design and interpretation.
| Cell Line | CFTR Variant | Assay Type | This compound Concentration | Activator(s) | Measured Effect | Reference |
| FRT | F508del-CFTR | Short-Circuit Current (Isc) | Not specified | Forskolin | Significant enhancement of forskolin-mediated activation | |
| FRT | G551D-CFTR | Short-Circuit Current (Isc) | Not specified | Forskolin | Potentiation of cAMP-induced Isc | |
| 9RTEo- | Wild-Type CFTR | Transepithelial Cl- currents | 10 µM | 20 µM Forskolin | ~1.4-fold stimulation of forskolin-activated ICl | |
| Human Sinonasal Epithelium (HSNE) | Wild-Type CFTR | Short-Circuit Current (Isc) | 10 µM | None | ΔIsc of 8.1 µA/cm² | |
| CFBE41o- | F508del-CFTR | Short-Circuit Current (Isc) | Not specified | Forskolin | Significant enhancement of forskolin-mediated activation |
Signaling Pathway
The mechanism of action of this compound involves the direct potentiation of the CFTR channel. The following diagram illustrates the signaling pathway leading to CFTR activation and the role of this compound.
Experimental Protocols
Culturing Fischer Rat Thyroid (FRT) Cells
This protocol outlines the standard procedure for culturing FRT cells.
Materials:
-
FRT cells (parental or expressing a CFTR variant)
-
Coon's modified Ham's F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (optional)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Culture FRT cells in Coon's modified Ham's F-12 medium supplemented with 5% FBS.
-
Maintain the cells in a humidified incubator at 37°C with 95% air and 5% CO2.
-
Change the medium every 2-3 days.
-
For subculturing, wash the cells with PBS, then add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with medium containing FBS, centrifuge the cells, resuspend in fresh medium, and seed into new culture vessels.
-
The approximate doubling time for FRT cells is 24 hours.
Short-Circuit Current (Isc) Measurement in FRT Monolayers
This protocol is for assessing CFTR channel function by measuring ion transport across polarized FRT cell monolayers using an Ussing chamber.
Materials:
-
Polarized FRT cells grown on permeable filter supports (e.g., Transwell)
-
Ussing chamber system
-
Ringer's solution
-
Forskolin
-
This compound
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Amiloride (to block sodium channels)
Procedure:
-
Culture FRT cells expressing the CFTR variant of interest on permeable filter supports until a polarized monolayer with high transepithelial resistance is formed.
-
For F508del-CFTR, incubate the cells at a reduced temperature (e.g., 27°C) for 24-48 hours before the assay to promote trafficking of the mutant protein to the cell surface.
-
Mount the filter supports in the Ussing chamber.
-
Bathe both the apical and basolateral sides with Ringer's solution, and maintain the temperature at 37°C.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to inhibit sodium transport.
-
Add this compound to the apical chamber and incubate for a short period (e.g., 10-20 minutes).
-
Stimulate CFTR activity by adding a cAMP agonist, such as forskolin (e.g., 5-20 µM), to the apical chamber.
-
Record the increase in Isc, which represents chloride secretion through CFTR.
-
To confirm that the observed current is CFTR-dependent, add a CFTR-specific inhibitor (e.g., CFTRinh-172) and observe the inhibition of the stimulated current.
YFP-Halide Quenching Assay for CFTR Potentiator Activity
This high-throughput screening assay measures CFTR-mediated iodide influx by the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP).
Materials:
-
FRT cells co-expressing the CFTR variant and a halide-sensing YFP
-
96-well or 384-well plates
-
Chloride-containing buffer
-
Iodide-containing buffer
-
Forskolin
-
This compound
-
Fluorescence plate reader
Procedure:
-
Seed the FRT cells co-expressing CFTR and YFP in multi-well plates.
-
For F508del-CFTR, incubate the cells at a reduced temperature (e.g., 27°C) for 18-24 hours to promote cell surface expression.
-
Wash the cells with a chloride-containing buffer.
-
Add this compound and a cAMP agonist (e.g., forskolin) to the wells and incubate for approximately 10 minutes.
-
Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.
-
Add an iodide-containing buffer to the wells. The influx of iodide through open CFTR channels will quench the YFP fluorescence.
-
Monitor the rate of fluorescence quenching over time. A faster rate of quenching indicates higher CFTR activity.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the effect of this compound on FRT cells expressing a CFTR mutant.
References
Application Notes and Protocols for VRT-532 and Forskolin Co-Administration in Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Defective CFTR function leads to the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system. Therapeutic strategies for CF often involve the use of CFTR modulators, which aim to restore the function of the mutant protein. These modulators are broadly classified as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel gating activity of CFTR proteins that are present at the cell surface.
VRT-532 is a CFTR potentiator that directly interacts with the CFTR protein, particularly the G551D mutant, to increase its open probability. Forskolin, a labdane diterpene, is a widely used research tool that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of CFTR, a crucial step for channel activation.
The co-administration of forskolin and this compound is a common experimental approach to evaluate the efficacy of potentiators. Forskolin is used to establish a baseline level of cAMP-dependent CFTR activation, upon which the potentiating effect of compounds like this compound can be quantified. These application notes provide detailed protocols for the co-administration of this compound and forskolin in cellular models of CF, focusing on the Ussing chamber assay for measuring ion transport.
Signaling Pathways and Experimental Workflow
The interaction between forskolin, this compound, and the CFTR channel involves distinct but complementary mechanisms of action. Forskolin acts upstream by elevating cAMP levels, which is a prerequisite for PKA-mediated phosphorylation and subsequent opening of the CFTR channel. This compound, on the other hand, acts directly on the CFTR protein to enhance its gating function, independent of cAMP levels.
The following workflow outlines the key steps in a typical co-administration experiment using the Ussing chamber assay.
Experimental Protocols
Ussing Chamber Assay for Measuring CFTR-Mediated Ion Transport
The Ussing chamber is the gold standard for measuring epithelial ion transport. This protocol is designed for polarized epithelial cell monolayers, such as human bronchial epithelial (HBE) cells or Fischer Rat Thyroid (FRT) cells stably expressing mutant CFTR, grown on permeable supports.
Materials:
-
Polarized epithelial cell monolayers (e.g., CFBE41o- cells expressing ΔF508-CFTR) on permeable supports
-
Ussing chamber system
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Amiloride
-
Forskolin
-
This compound
-
CFTRinh-172 (or other specific CFTR inhibitor)
-
DMSO (vehicle control)
Protocol:
-
Cell Culture and Corrector Treatment (if applicable):
-
Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed (typically 7-14 days post-confluence).
-
For experiments involving CFTR correctors, treat the cells with the corrector compound (e.g., 24-48 hours) prior to the Ussing chamber assay to rescue the trafficking of mutant CFTR to the cell surface.
-
-
Ussing Chamber Setup:
-
Pre-warm the KBR solution to 37°C and continuously gas with 95% O2 / 5% CO2 to maintain a pH of ~7.4.
-
Mount the permeable support with the cell monolayer in the Ussing chamber.
-
Fill both the apical and basolateral chambers with the pre-warmed and gassed KBR solution.
-
-
Measurement of Short-Circuit Current (Isc):
-
Allow the baseline Isc to stabilize.
-
Add amiloride (typically 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC). Wait for the Isc to reach a new stable baseline.
-
Add forskolin (typically 10-20 µM) to the basolateral chamber to activate CFTR channels. Record the increase in Isc.[1]
-
Once the forskolin-stimulated current has stabilized, add this compound (typically 10 µM) to the apical chamber to potentiate the CFTR-mediated current. Record the further increase in Isc.[3]
-
Finally, add a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
Data Analysis:
The change in short-circuit current (ΔIsc) in response to each compound is measured. The CFTR-dependent current is calculated as the difference between the peak current after forskolin and this compound addition and the current after the addition of the CFTR inhibitor. The potentiation effect of this compound is determined by the increase in Isc following its addition to forskolin-stimulated cells.
Data Presentation
The following tables summarize quantitative data from representative experiments investigating the co-administration of forskolin and this compound.
Table 1: Forskolin Dose-Response for CFTR Activation
| Cell Line | CFTR Variant | Forskolin Concentration (µM) | Isc (µA/cm²) (mean ± SEM) | EC50 (µM) |
| CFBE | WT-CFTR | 0.005 - 10 | Dose-dependent increase | ~0.5 |
| CFBE | G551D-CFTR | 0.005 - 10 | Blunted response | >10 |
| FRT | ΔF508-CFTR | 0.1 - 10 | Dose-dependent increase | Not specified |
Data synthesized from multiple sources. Absolute Isc values are cell-line dependent.
Table 2: Potentiation of Forskolin-Stimulated CFTR Activity by this compound
| Cell Line | CFTR Variant | Forskolin Concentration (µM) | This compound Concentration (µM) | Fold Increase in Isc (this compound vs. Forskolin alone) |
| 9RTEo- | Not Specified | 20 | 10 | ~1.4 |
| FRT | G551D-CFTR | 2 (submaximal) | Not Specified | Significant potentiation observed |
| CFBE41o- | ΔF508-CFTR (temperature-corrected) | Not Specified | Not Specified | Significant enhancement of forskolin-mediated activation |
| CFBE41o- | ΔF508-CFTR (Corr-4a treated) | Not Specified | Not Specified | Significant enhancement of forskolin-mediated activation |
Data from a study on 9RTEo- cells showed a ~1.4-fold increase in forskolin-activated ICl with the addition of 10 µM this compound.[3] Other studies have shown significant potentiation in FRT and CFBE41o- cells expressing mutant CFTR, though specific fold-increase values were not always provided.
Conclusion
The co-administration of forskolin and this compound is a valuable in vitro method for characterizing the activity of CFTR potentiators. By first establishing a cAMP-activated baseline with forskolin, the specific potentiating effect of this compound on CFTR channel function can be accurately quantified. The Ussing chamber assay remains a robust and physiologically relevant platform for these studies. The protocols and data presented here provide a framework for researchers to design and interpret experiments aimed at the discovery and development of novel CFTR modulators for the treatment of cystic fibrosis.
References
Application Notes and Protocols for Measuring Vrt-532 Efficacy in CFBE41o- Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del-CFTR, results in a misfolded protein that is retained in the endoplasmic reticulum and targeted for degradation, leading to a loss of chloride ion transport at the apical membrane of epithelial cells. Vrt-532 is a CFTR potentiator that has been shown to rescue the gating defect of F508del-CFTR. These application notes provide a comprehensive guide to measuring the efficacy of this compound in the CFBE41o- cell line, a widely used in vitro model for CF research that is homozygous for the F508del mutation.
Data Presentation
The following tables summarize the quantitative efficacy of this compound in correcting F508del-CFTR function in CFBE41o- cells.
| Assay | Cell Line | Condition | Metric | Result | Reference |
| Ussing Chamber | CFBE41o- | This compound (Potentiator) + VRT-325 (Corrector) | % of Wild-Type CFTR Function | >20% | [1] |
| Ussing Chamber | CFBE41o- | This compound | EC50 | 2.7 ± 0.2 µM | [1] |
| Ussing Chamber | CFBE41o- | This compound + Forskolin (uncorrected cells) | Short-Circuit Current (Isc) | Significant enhancement | [2][3] |
| Ussing Chamber | CFBE41o- | This compound + Forskolin (temperature-corrected) | Short-Circuit Current (Isc) | Significant enhancement | [2] |
| Ussing Chamber | CFBE41o- | This compound + Forskolin (Corr-4a corrected) | Short-Circuit Current (Isc) | Significant enhancement |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold-standard method for measuring ion transport across polarized epithelial monolayers.
Materials:
-
CFBE41o- cells
-
Permeable supports (e.g., Transwell®)
-
Cell culture medium
-
Ussing chamber system
-
Ringer's solution
-
This compound
-
Forskolin (or other cAMP agonists)
-
CFTR inhibitors (e.g., CFTRinh-172)
-
Amiloride
Protocol:
-
Cell Culture: Seed CFBE41o- cells on permeable supports and culture until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Compound Treatment (Correction): If assessing this compound in combination with a corrector, treat the cells with the corrector compound (e.g., VRT-325) for 24-48 hours prior to the assay.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers.
-
Basal Measurement: Add Ringer's solution to both the apical and basolateral chambers and allow the short-circuit current (Isc) to stabilize.
-
ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
CFTR Activation: Add a cAMP agonist, such as forskolin, to the basolateral chamber to activate CFTR.
-
This compound Potentiation: Add this compound to the apical chamber and record the change in Isc.
-
CFTR Inhibition: Add a CFTR-specific inhibitor to the apical chamber to confirm that the observed current is CFTR-dependent.
-
Data Analysis: Calculate the change in Isc in response to each compound.
Western Blot Analysis of CFTR Maturation
This biochemical assay assesses the effect of this compound on the maturation of the F508del-CFTR protein.
Materials:
-
CFBE41o- cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat CFBE41o- cells with this compound for the desired time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the intensity of the immature (Band B) and mature (Band C) forms of CFTR. An increase in the Band C to Band B ratio indicates improved maturation.
Iodide Efflux Assay for CFTR Channel Activity
This fluorescence-based assay measures the functional activity of CFTR channels at the cell surface.
Materials:
-
CFBE41o- cells cultured in 96-well plates
-
Iodide-loading buffer
-
Iodide-free buffer
-
This compound
-
cAMP agonist (e.g., forskolin)
-
Fluorescence plate reader
Protocol:
-
Cell Treatment: Treat CFBE41o- cells with this compound for the desired time.
-
Iodide Loading: Wash the cells with iodide-free buffer and then incubate with iodide-loading buffer for 1 hour.
-
Baseline Measurement: Wash the cells with iodide-free buffer and measure the baseline fluorescence.
-
CFTR Stimulation and Measurement: Add iodide-free buffer containing a cAMP agonist and this compound. Immediately begin measuring the fluorescence at regular intervals. The efflux of iodide through active CFTR channels will lead to a decrease in fluorescence quenching, resulting in an increase in the fluorescence signal.
-
Data Analysis: Calculate the rate of iodide efflux, which is proportional to CFTR channel activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: F508del-CFTR processing and potentiation by this compound.
Caption: Ussing Chamber experimental workflow.
Caption: Western Blot workflow for CFTR maturation.
Caption: Iodide Efflux Assay workflow.
References
Troubleshooting & Optimization
VRT-532 Technical Support Center: Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VRT-532 in cellular assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cellular assays?
This compound is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] Its primary mechanism involves augmenting the cAMP-dependent regulation of the CFTR Cl⁻ channel, which increases the channel's open probability and enhances chloride transport.[1] It has been shown to be a robust potentiator of both wild-type and F508del mutant CFTR.[1]
Q2: Are there any known off-target effects of this compound?
Publicly available, comprehensive off-target screening data for this compound, particularly against a broad panel of kinases, is limited. However, one study investigating its effect on ciliary beat frequency (CBF) in primary human sinonasal epithelium (HSNE) cultures found that this compound caused only a mild stimulation of CBF that was not significantly different from the control.[1] This suggests minimal direct effects on the ciliary beat apparatus.[1]
Q3: Can this compound be used in combination with other CFTR modulators?
Yes, studies have shown that this compound can have synergistic or additive effects when used with CFTR correctors. For instance, its combination with the corrector VRT-325 on cells expressing F508del-CFTR resulted in a significant increase in transepithelial chloride secretion.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotypes Observed
Question: We are observing unexpected changes in cell morphology, proliferation, or viability in our cellular assays upon treatment with this compound. What could be the cause?
Answer: While specific off-target effects of this compound are not extensively documented, unexpected cellular phenotypes could arise from several factors:
-
Non-specific cytotoxicity: At high concentrations, small molecules can induce cytotoxicity. It is crucial to determine the optimal, non-toxic concentration range for your specific cell type.
-
Activation of unknown signaling pathways: this compound may interact with other cellular targets, such as kinases or other ion channels, leading to the observed phenotypes.
-
Solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not causing the observed effects. Include a vehicle-only control in your experiments.
Experimental Workflow for Troubleshooting Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: Inconsistent CFTR Potentiation Activity
Question: We are observing variable or lower-than-expected potentiation of CFTR function with this compound in our assays. What are the potential reasons?
Answer: Several factors can influence the apparent activity of this compound:
-
Cellular Model: The expression level and trafficking of the CFTR mutant in your cell line are critical. For trafficking-deficient mutants like F508del, a corrector may be necessary to ensure sufficient CFTR protein is present at the cell surface for this compound to act upon.
-
Assay Conditions: The concentration of cAMP-agonists (e.g., forskolin) used to activate CFTR can impact the observed potentiation by this compound.
-
Compound Stability: Ensure the stability of your this compound stock solution and its solubility in the assay medium.
Signaling Pathway for this compound On-Target Activity
Caption: this compound enhances cAMP-dependent CFTR channel gating.
Quantitative Data Summary
Due to the limited public availability of broad off-target screening data for this compound, the following table provides a template for how such data would be presented. Researchers are encouraged to perform their own selectivity profiling.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| On-Target | ||
| CFTR (functional potentiation EC50) | [Insert Known Value] | N/A |
| Potential Off-Targets | ||
| Kinase A | >10,000 | <10% |
| Kinase B | 5,000 | 25% |
| Kinase C | 1,500 | 60% |
| ... (additional kinases) | ... | ... |
Experimental Protocols
Protocol 1: Cellular Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Ussing Chamber Assay for CFTR Function
-
Cell Culture: Grow a polarized monolayer of epithelial cells (e.g., Fischer Rat Thyroid cells expressing human CFTR or primary human bronchial epithelial cells) on permeable supports.
-
Chamber Setup: Mount the permeable support in an Ussing chamber system, separating the apical and basolateral chambers.
-
Equilibration: Equilibrate the cells in Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the Isc.
-
Pharmacological Additions:
-
Add a sodium channel blocker (e.g., amiloride) to the apical side to inhibit Na⁺ absorption.
-
Add a cAMP agonist (e.g., forskolin) to the basolateral side to activate CFTR.
-
Add this compound to the apical side to potentiate CFTR-mediated Cl⁻ secretion.
-
Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: Record the change in Isc in response to each compound addition. The increase in Isc after this compound addition represents its potentiation activity.
References
VRT-532 Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of VRT-532 in various research models. This guide offers troubleshooting advice for common experimental hurdles and detailed protocols for standard cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses potential issues that may arise during the cytotoxicity assessment of this compound.
Q1: I am observing high variability between replicate wells in my cytotoxicity assay. What could be the cause?
A1: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently pipette the cell suspension up and down between dispensing into wells to prevent cell settling. Consider avoiding the outer wells of the plate, which are prone to evaporation, or fill them with sterile PBS or media.[1]
-
Pipetting Errors: Inaccurate or inconsistent volumes of cells, media, or reagents are a common source of variability. Calibrate your pipettes regularly and consider using a multi-channel pipette for adding reagents to minimize well-to-well differences.[1]
-
Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations in culture media. Visually inspect the wells after adding the compound. If precipitation is observed, consider adjusting the solvent or lowering the concentration range. A "compound only" control (this compound in media without cells) can help identify absorbance interference from the compound itself.[1]
Q2: My untreated control cells show low viability in the MTT assay. Why is this happening?
A2: Low viability in control wells can indicate underlying issues with your cell culture or the assay itself:
-
Suboptimal Cell Health: Ensure that the cells are in the exponential growth phase and are not overgrown or stressed before seeding.
-
Incorrect Cell Seeding Density: The number of cells seeded should be within the linear range of the assay for your specific cell line. A cell titration experiment is recommended to determine the optimal seeding density that yields an absorbance value between 0.75 and 1.25.[2]
-
Contamination: Bacterial, yeast, or mycoplasma contamination can affect cell health and interfere with the assay. Regularly check your cell cultures for any signs of contamination.
Q3: Can this compound directly interfere with the cytotoxicity assay chemistry?
A3: It is possible for test compounds to interfere with assay reagents. For example, a colored compound can alter absorbance readings in an MTT assay, or a compound could inhibit the lactate dehydrogenase (LDH) enzyme in an LDH assay. To check for this, include the following controls:
-
Compound Control: A well containing only the culture medium and this compound at the highest concentration used in the experiment to measure its intrinsic absorbance.
-
Enzyme Inhibition Control (for LDH assay): Lyse untreated cells to release LDH and then add this compound to the lysate before performing the assay. A decrease in signal compared to the lysate without the compound would suggest enzyme inhibition.
Q4: My results from the LDH assay show low cytotoxicity, but microscopy indicates significant cell death. What explains this discrepancy?
A4: This can occur due to a few reasons:
-
Timing of the Assay: LDH is released upon loss of membrane integrity, which often occurs in later stages of apoptosis or necrosis. If this compound induces a slower cell death process, you may need to perform the assay at a later time point.
-
Mechanism of Cell Death: If the compound induces apoptosis without significant membrane rupture at the time of the assay, LDH release may be minimal. Consider using an assay that measures earlier apoptotic events, such as a caspase activity assay.
Quantitative Data Summary
Currently, there is no publicly available data specifically detailing the cytotoxicity (e.g., IC50 values) of this compound from standardized cytotoxicity assays. This compound is primarily characterized by its EC50 value for the potentiation of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. Researchers are encouraged to determine the cytotoxic profile of this compound in their specific cell models of interest.
The table below is provided as a template for summarizing experimentally determined cytotoxicity data for this compound.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., HEK293 | e.g., MTT | e.g., 48 | Enter your data | e.g., Solvent control: 0.1% DMSO |
| e.g., Caco-2 | e.g., LDH | e.g., 24 | Enter your data | |
| Enter your cell line | Enter your assay | Enter your time | Enter your data |
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below. These are general protocols and may require optimization for your specific cell type and experimental conditions.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Visualizations
This compound Mechanism of Action: CFTR Potentiation
This compound is known as a CFTR potentiator. It acts on the CFTR protein, a chloride ion channel, to increase its opening probability, thereby enhancing the transport of chloride ions across the cell membrane. This mechanism is particularly relevant for certain mutations in the CFTR gene that lead to gating defects.
Caption: this compound acts as a CFTR potentiator, increasing channel open probability.
Experimental Workflow for this compound Cytotoxicity Assessment
The following diagram outlines a typical workflow for evaluating the cytotoxic potential of this compound.
References
improving Vrt-532 signal-to-noise ratio in functional assays
Welcome to the technical support center for Vrt-532. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the signal-to-noise ratio in functional assays involving the CFTR potentiator, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule CFTR potentiator identified through high-throughput screening.[1][2] Its primary mechanism of action is to enhance the channel open probability of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] It achieves this by boosting the CFTR ATPase activity, which accelerates the rate of channel opening and slows the rate of channel closure, leading to increased chloride ion conductance.[1]
Q2: Which CFTR mutations is this compound effective on?
A2: this compound is primarily a potentiator of the G551D-CFTR gating mutation.[1] Additionally, it has been shown to have a dual function as a weak corrector for the common ΔF508-CFTR mutation, helping to rescue its trafficking to the cell surface, though with a lower affinity compared to its effect on G551D.
Q3: Can this compound be used in combination with other CFTR modulators?
A3: Yes, this compound has demonstrated a synergistic effect when used with CFTR correctors, such as VRT-325. This combination can lead to a greater rescue of CFTR function than either compound alone.
Q4: What are the typical concentrations of this compound used in functional assays?
A4: The effective concentration of this compound can vary depending on the cell type and assay format. However, an EC50 of approximately 3 μM has been reported for its effect on CFTR ATPase activity. In cystic fibrosis bronchial epithelial (CFBE) cells, the EC50 for augmenting CFTR-mediated transepithelial Cl- secretion is approximately 2.7 ± 0.2 μM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: What functional assays are commonly used to assess this compound activity?
A5: The activity of this compound is typically measured using assays that assess CFTR-mediated ion transport. These include:
-
Ussing chamber assays: To measure transepithelial chloride secretion in polarized epithelial cell monolayers.
-
Membrane potential-sensitive fluorescent assays: Using dyes like FLIPR membrane potential (FMP) to detect changes in cell membrane potential upon CFTR activation.
-
Iodide efflux assays: To measure the rate of iodide efflux from cells expressing CFTR, which is proportional to CFTR channel activity.
-
Patch-clamp electrophysiology: To directly measure the gating properties and conductance of single CFTR channels.
Troubleshooting Guide: Improving this compound Signal-to-Noise Ratio
A robust signal-to-noise ratio is critical for obtaining reliable and reproducible data in this compound functional assays. Below are common issues and recommended solutions.
Issue 1: High Background Signal
High background can obscure the specific this compound-mediated signal, leading to a poor signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Cellular Autofluorescence | Use phenol red-free media. For fluorescence-based assays, use black-walled, clear-bottom microplates to minimize background and crosstalk. |
| Non-specific Binding of Reagents | Increase the number and duration of wash steps. Optimize the concentration of any fluorescent dyes or antibodies used. |
| High Cell Seeding Density | Titrate the cell seeding density to find the optimal number that provides a good signal without excessive background. Over-confluent cells can lead to altered cellular physiology and increased non-specific signal. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and assay readouts. |
| Compound Precipitation | This compound, like many small molecules, can precipitate at high concentrations. Visually inspect your compound solutions and final assay wells for any signs of precipitation. If observed, lower the this compound concentration or try a different solvent. |
Issue 2: Weak or No Signal
A weak signal can be difficult to distinguish from the background, resulting in a low signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions. |
| Insufficient Incubation Time | Optimize the incubation time for both this compound treatment and the final detection step. Time-course experiments can help determine the optimal duration for maximal signal generation. |
| Low CFTR Expression or Function | Ensure that the cell line used expresses the target CFTR mutant at sufficient levels. For ΔF508-CFTR, consider co-treatment with a corrector molecule (e.g., VRT-325) to increase the amount of CFTR at the cell surface. |
| Inappropriate Assay Conditions | Maintain optimal cell culture conditions (37°C, 5% CO2, humidity). Ensure the pH and composition of all buffers and media are appropriate for the assay and do not inhibit CFTR function. |
| Incompatible Assay Components | High concentrations of serum in the culture medium can sometimes interfere with compound activity or quench fluorescence. Consider reducing the serum concentration or using serum-free media during the assay. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 (ATPase Activity) | Not specified | ~ 3 µM | |
| EC50 (Transepithelial Cl- Secretion) | CFBE cells | 2.7 ± 0.2 µM |
Experimental Protocols
Key Experiment: Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
This protocol is a generalized procedure and should be optimized for your specific cell line and equipment.
-
Cell Culture: Culture CFTR-expressing epithelial cells (e.g., CFBE41o- expressing ΔF508-CFTR) on permeable supports (e.g., Snapwell™ inserts) until a polarized monolayer with high transepithelial resistance (TER > 400 Ω·cm²) is formed.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate Krebs-bicarbonate Ringer solution, maintain at 37°C, and continuously bubble with 95% O2/5% CO2.
-
Short-Circuit Current (Isc) Measurement: Clamp the voltage across the monolayer to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport.
-
Baseline Measurement: After the Isc stabilizes, record the baseline current.
-
CFTR Inhibition (Optional): To isolate CFTR-mediated current, you can add a CFTR inhibitor (e.g., CFTRinh-172) at the end of the experiment to confirm the signal is CFTR-specific.
-
CFTR Activation:
-
Add a cAMP agonist (e.g., 10 µM forskolin) to the apical side to activate CFTR.
-
Observe the increase in Isc.
-
-
This compound Potentiation:
-
Once the forskolin-stimulated current has peaked or stabilized, add this compound to the apical chamber in a cumulative, dose-dependent manner.
-
Record the further increase in Isc after each addition.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to this compound. Plot the ΔIsc against the this compound concentration to determine the EC50.
Visualizations
Caption: this compound signaling pathway in a CFTR-expressing epithelial cell.
Caption: General experimental workflow for a this compound functional assay.
References
Validation & Comparative
A Head-to-Head Comparison of VRT-532 and Ivacaftor in Potentiating G551D-CFTR
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical investigational compound VRT-532 and the FDA-approved drug ivacaftor (Kalydeco®) in their ability to potentiate the G551D-mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. The G551D mutation, a Class III gating mutation, results in a CFTR protein that is present at the cell surface but has a severely reduced probability of opening. Potentiators are small molecules that increase the channel open probability (Po) of the CFTR protein, thereby restoring chloride ion flow. This comparison is based on available preclinical experimental data.
Mechanism of Action
Both this compound and ivacaftor are classified as CFTR potentiators, directly targeting the dysfunctional G551D-CFTR protein to increase its channel activity.
Ivacaftor (VX-770) acts by binding to the G551D-CFTR protein and increasing the probability that the channel will be in an open state, allowing for increased chloride transport across the cell membrane.[1][2] This potentiation is achieved by inducing a non-conventional mode of gating.[1]
This compound , an earlier investigational compound, also directly interacts with the G551D-CFTR protein. Biochemical studies have shown that this compound enhances the affinity of the mutant protein for ATP, thereby rescuing its defective ATP binding and hydrolysis, which are crucial for channel gating.
Quantitative Performance Comparison
The following tables summarize the available quantitative data from in vitro studies comparing the efficacy of this compound and ivacaftor in potentiating G551D-CFTR function.
| Parameter | This compound | Ivacaftor (VX-770) | Cell/System Type | Citation |
| Change in Short-Circuit Current (ΔISC) | 8.1 µA/cm² | 0.74 µA/cm² (alone)27 µA/cm² (forskolin-stimulated) | Human Sinonasal Epithelium (HSNE)G551D-FRT cellsG551D/F508del HBE cells | [3][4] |
| Restoration of G551D-CFTR Activity (% of Wild-Type) | Approaching 30-50% | Approaching 30-50%~48% (forskolin-stimulated in HBE cells) | Proteoliposomal Flux AssayG551D/F508del HBE cells | |
| Enhancement of G551D-CFTR ATPase Activity (% of Wild-Type) | ~4% | ~4% | Purified G551D-CFTR |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ussing Chamber Assay for Transepithelial Ion Transport
This assay measures the net ion transport across an epithelial monolayer by measuring the short-circuit current (ISC).
Cell Culture:
-
Fischer Rat Thyroid (FRT) cells stably expressing human G551D-CFTR were cultured on permeable Snapwell™ inserts.
-
Human Bronchial Epithelial (HBE) cells from patients with the G551D/F508del genotype were cultured at an air-liquid interface on permeable supports to form differentiated, polarized monolayers.
Experimental Procedure:
-
Epithelial monolayers were mounted in an Ussing chamber, and both the apical and basolateral sides were bathed in physiological saline solution, maintained at 37°C, and gassed with 95% O2/5% CO2.
-
The transepithelial voltage was clamped to 0 mV, and the resulting short-circuit current (ISC) was continuously recorded.
-
To isolate CFTR-mediated chloride current, a basolateral-to-apical chloride gradient was established.
-
Amiloride (30 µM) was added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin (10 µM) was added to the apical side to raise intracellular cAMP levels and activate CFTR.
-
The test compound (this compound or ivacaftor) was then added to the apical chamber to assess its potentiation of the CFTR-mediated ISC.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) was added to confirm that the measured current was CFTR-dependent.
-
The change in ISC (ΔISC) following the addition of the potentiator was calculated as the measure of CFTR potentiation.
Patch-Clamp Electrophysiology for Single-Channel Gating
This technique allows for the direct measurement of the opening and closing of individual CFTR ion channels in the cell membrane.
Cell Preparation:
-
Chinese Hamster Ovary (CHO) cells or other suitable mammalian cells were transiently transfected with a plasmid encoding human G551D-CFTR.
Experimental Procedure:
-
An excised inside-out membrane patch containing at least one active CFTR channel was established using a glass micropipette.
-
The intracellular face of the membrane was bathed in a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.
-
The membrane potential was clamped at a constant voltage (e.g., -50 mV).
-
Single-channel currents were recorded before and after the addition of the test compound (this compound or ivacaftor) to the intracellular solution.
-
The channel open probability (Po), which is the fraction of time the channel is in the open state, was calculated from the current recordings. An increase in Po indicates potentiation of the channel.
Proteoliposomal Flux Assay
This in vitro assay measures the function of purified CFTR protein reconstituted into artificial lipid vesicles (proteoliposomes).
Procedure:
-
Full-length G551D-CFTR protein was purified and reconstituted into proteoliposomes containing a fluorescent indicator sensitive to a specific ion (e.g., a halide-sensitive fluorophore).
-
These proteoliposomes were then subjected to a rapid change in the extra-vesicular ion concentration, creating a gradient.
-
The influx of ions into the proteoliposomes through the CFTR channels was measured as a change in fluorescence over time.
-
The assay was performed in the presence and absence of this compound and ivacaftor to determine their effect on the ion flux rate, which is indicative of CFTR channel activity.
Visualizations
Caption: Signaling pathway of G551D-CFTR potentiation.
Caption: Experimental workflow for in vitro comparison.
References
- 1. Effect of ivacaftor on CFTR forms with missense mutations associated with defects in protein processing or function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ivacaftor treatment in patients with cystic fibrosis and the G551D-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic profiling of CFTR modulators in patient-derived respiratory epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol and ivacaftor are additive G551D CFTR channel potentiators: Therapeutic implications for cystic fibrosis sinus disease - PMC [pmc.ncbi.nlm.nih.gov]
Vrt-532 vs. UCCF-152: A Comparative Analysis of CFTR Modulators
A detailed examination of two distinct potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), Vrt-532 and UCCF-152, reveals differences in their efficacy and mechanisms of action. This guide provides a comparative analysis of their performance based on experimental data, outlines the methodologies used in key experiments, and visualizes their signaling pathways and experimental workflows.
This analysis is intended for researchers, scientists, and drug development professionals engaged in the study of Cystic Fibrosis (CF) and the development of novel CFTR modulators. The data presented is compiled from published in vitro studies on primary human sinonasal epithelium (HSNE) cultures.
Data Presentation: Performance Comparison
The following table summarizes the quantitative data from a comparative study evaluating the effects of this compound and UCCF-152 on CFTR-mediated chloride conductance (ΔIsc) and ciliary beat frequency (CBF) in wild-type HSNE cultures.
| Compound | Concentration | Mean ΔIsc (μA/cm²)[1] | Mean Fold Change in CBF (over baseline)[1] |
| This compound | Not Specified | 8.1 (±1.0) | 1.38 (±0.08) |
| UCCF-152 | Not Specified | 3.4 (±1.4) | 1.56 (±0.06) |
| Genistein (Control) | Not Specified | 23.1 (±1.8) | 1.63 (±0.06) |
| Vehicle Control (DMSO) | Not Specified | 0.7 (±0.2) | 1.27 (±0.02) |
Data is presented as mean (± standard deviation).
Key Findings from Experimental Data
This compound demonstrates a greater capacity to stimulate CFTR-dependent anion transport compared to UCCF-152, as indicated by the higher change in short-circuit current (ΔIsc).[1] Conversely, UCCF-152 shows a more significant impact on augmenting ciliary beat frequency (CBF), a critical component of mucociliary clearance.[1] The differential effects on chloride secretion and ciliary beat suggest distinct mechanisms of action for these two CFTR potentiators.[1]
Experimental Protocols
The data presented in this guide is based on two primary experimental procedures: Short-Circuit Current (Isc) measurements using an Ussing chamber and Ciliary Beat Frequency (CBF) analysis via high-speed digital imaging.
Short-Circuit Current (Isc) Measurement
This electrophysiological technique is employed to measure ion transport across an epithelial cell monolayer.
-
Cell Culture: Primary human sinonasal epithelial (HSNE) cells are cultured on permeable supports until a confluent and differentiated monolayer is formed.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Both chambers are filled with a physiological Ringer's solution and maintained at a constant temperature, continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: The system is allowed to equilibrate for a period of 15-30 minutes, during which the baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER) are measured.
-
Pharmacological Manipulation:
-
Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC), thereby isolating the chloride current.
-
The CFTR modulator of interest (this compound or UCCF-152) is then added to the apical chamber.
-
Forskolin, a direct activator of adenylyl cyclase, can be used to stimulate cAMP production and subsequently activate CFTR, allowing for the measurement of potentiator activity.
-
-
Data Acquisition: The change in short-circuit current (ΔIsc) is recorded, representing the net ion transport across the epithelium stimulated by the compound.
Ciliary Beat Frequency (CBF) Measurement
This method is used to quantify the rate of ciliary beating on the surface of epithelial cells.
-
Sample Preparation: HSNE cultures are placed in a temperature-controlled chamber on a microscope stage.
-
High-Speed Video Microscopy: An area of the epithelium with beating cilia is observed using a high-magnification objective lens with differential interference contrast microscopy.
-
Image Capture: A high-speed digital camera captures video of the ciliary movement at a high frame rate (e.g., 100-250 frames per second).
-
Data Analysis: The recorded video is analyzed using specialized software, such as the Sisson-Ammons Video Analysis (SAVA) system. This software calculates the ciliary beat frequency by analyzing the changes in light intensity at specific points or across the entire field of view over time.
-
Quantification: The mean CBF is calculated from multiple regions of the sample to ensure a representative measurement.
Mechanisms of Action and Signaling Pathways
This compound and UCCF-152, while both classified as CFTR potentiators, exert their effects through different molecular mechanisms.
This compound is a CFTR potentiator that directly interacts with the CFTR protein. Its mechanism involves augmenting the cAMP-dependent regulation of the chloride channel, which enhances the channel's open probability.
Caption: this compound signaling pathway.
UCCF-152 activates CFTR through an indirect mechanism by inducing the Protein Kinase A (PKA)-dependent phosphorylation of the regulatory (R) domain of the CFTR protein. This phosphorylation event is a key step in the activation of the CFTR channel.
Caption: UCCF-152 signaling pathway.
Experimental Workflow Overview
The general workflow for comparing CFTR modulators like this compound and UCCF-152 involves a series of steps from cell culture to data analysis.
Caption: General experimental workflow.
References
A Comparative Guide to CFTR Corrector Synergies: VRT-532 & VRT-325 vs. Modern Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of the early-generation cystic fibrosis transmembrane conductance regulator (CFTR) modulators, Vrt-532 and VRT-325, with modern corrector alternatives. The information presented herein is supported by experimental data from in vitro studies on human bronchial epithelial (HBE) cells expressing the F508del-CFTR mutation, the most common cause of cystic fibrosis.
Executive Summary
The combination of the corrector VRT-325 and the potentiator this compound demonstrated a synergistic effect in rescuing the function of the F508del-CFTR protein. VRT-325 aids in the proper folding and trafficking of the mutated protein to the cell surface, while this compound enhances the channel's opening probability. In vitro studies on primary human bronchial epithelial cells from cystic fibrosis patients (CF-HBE) have shown that this combination can restore CFTR-dependent chloride secretion to over 20% of that observed in non-CF HBE cells[1].
While this was a significant step in the development of CFTR modulators, newer generation correctors, particularly the triple-combination therapy elexacaftor-tezacaftor-ivacaftor, have shown markedly superior efficacy. This modern therapy can restore F508del-CFTR chloride channel function to approximately 62% of wild-type CFTR in homozygous nasal epithelia, a level of correction associated with substantial clinical benefit[2].
This guide will delve into the quantitative data, experimental methodologies, and mechanistic pathways of these therapies to provide a clear comparison for research and drug development purposes.
Data Presentation: Quantitative Comparison of Corrector Efficacy
The following tables summarize the in vitro efficacy of this compound and VRT-325 in comparison to the modern triple-combination therapy.
Table 1: Functional Rescue of F508del-CFTR in Primary Human Bronchial Epithelial (HBE) Cells
| Treatment | Assay | Endpoint | Efficacy (% of non-CF HBE) | Reference |
| VRT-325 (Corrector) | Ussing Chamber | Forskolin-stimulated Chloride Secretion | >10% | [1] |
| VRT-325 + this compound (Potentiator) | Ussing Chamber | Forskolin- and this compound-stimulated Chloride Secretion | >20% | [1] |
| Elexacaftor + Tezacaftor + Ivacaftor | Ussing Chamber | Forskolin- and Ivacaftor-stimulated Chloride Secretion | ~62% | [2] |
Table 2: Biochemical Rescue of F508del-CFTR
| Treatment | Assay | Endpoint | Observation | Reference |
| VRT-325 | Pulse-Chase Experiment | Maturation efficiency of F508del-CFTR | Increased conversion of core-glycosylated (Band B) to mature (Band C) form | |
| Elexacaftor + Tezacaftor | Western Blot | Mature F508del-CFTR expression | Synergistically restores F508del-CFTR processing |
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the distinct mechanisms of action of VRT-325/Vrt-532 and the triple-combination therapy on the F508del-CFTR protein.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for assessing the biochemical and functional rescue of F508del-CFTR.
Western Blot for CFTR Maturation
Ussing Chamber Assay for CFTR Function
Experimental Protocols
Western Blot Analysis of CFTR Maturation
-
Cell Culture and Treatment: Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until fully differentiated. Cells are then incubated with the respective corrector compounds (e.g., VRT-325, elexacaftor/tezacaftor) or vehicle control for 24-48 hours at 37°C.
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the intensity of the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR. The ratio of Band C to Band B is calculated to determine the maturation efficiency.
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
-
Cell Culture: HBE cells are grown on permeable supports to form polarized monolayers with high transepithelial electrical resistance.
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with Krebs-bicarbonate Ringer solution and maintained at 37°C and gassed with 95% O2/5% CO2.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin is added to both sides to raise intracellular cAMP levels and activate CFTR.
-
A potentiator (e.g., this compound or ivacaftor) is added to the apical side to enhance CFTR channel gating.
-
Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to each pharmacological agent is calculated to quantify CFTR-mediated chloride secretion.
Conclusion
The synergistic combination of VRT-325 and this compound represented a foundational discovery in the field of CFTR modulation, demonstrating that a dual-mechanism approach could partially rescue the function of F508del-CFTR. However, the advent of next-generation correctors, culminating in the triple-combination therapy of elexacaftor, tezacaftor, and ivacaftor, has established a new benchmark for efficacy. The data clearly indicate a substantially greater restoration of CFTR function with modern therapies, offering a more profound therapeutic benefit. This guide provides a comparative framework to understand the evolution and relative performance of these CFTR modulators, which is critical for ongoing research and the development of even more effective treatments for cystic fibrosis.
References
A Head-to-Head Comparison of Vrt-532 with Other CFTR Potentiators
For Researchers, Scientists, and Drug Development Professionals
The landscape of cystic fibrosis (CF) treatment has been revolutionized by the advent of CFTR modulators, particularly potentiators that enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein at the cell surface. This guide provides a detailed, data-driven comparison of the investigational CFTR potentiator Vrt-532 with other notable potentiators, including the approved drug Ivacaftor (VX-770) and the clinical-stage compound GLPG1837.
Data Presentation: Quantitative Comparison of CFTR Potentiators
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of this compound, Ivacaftor, and GLPG1837. It is important to note that direct head-to-head clinical trial data for this compound against Ivacaftor and GLPG1837 is limited, and some comparisons are based on data from separate studies.
Table 1: In Vitro Efficacy of CFTR Potentiators
| Compound | Target CFTR Mutant | Assay Type | EC50 | Fold Increase in CFTR Activity | Reference |
| This compound | G551D-CFTR | Ussing Chamber | Not Reported | Significantly enhanced forskolin-mediated activation | [1] |
| F508del-CFTR (rescued) | Ussing Chamber | Not Reported | Significantly enhanced forskolin-mediated activation | [1] | |
| Ivacaftor (VX-770) | G551D-CFTR | Patch Clamp | ~100 nM | ~10-fold increase in macroscopic current | [2] |
| Wild-Type CFTR | Patch Clamp | Apparent affinity of ~600 pM | >100-fold higher potency than initially reported | [3] | |
| GLPG1837 | G551D-CFTR | YFP Halide Assay | 339 nM | 27.5-fold increase in macroscopic current | [2] |
| F508del-CFTR | YFP Halide Assay | 3 nM | Not Reported |
Table 2: Clinical Efficacy of CFTR Potentiators (Data for this compound is not available from clinical trials)
| Compound | Target Population (CFTR Mutation) | Key Endpoint | Mean Improvement | Reference |
| Ivacaftor (VX-770) | G551D | Change in Sweat Chloride | -48.8 mmol/L | |
| G551D | Absolute change in ppFEV1 | +10.6% | ||
| GLPG1837 | G551D | Change in Sweat Chloride | -29.0 mmol/L (from baseline of 97.7 mmol/L) | |
| G551D | Reversal of lung function decline after Ivacaftor washout | Returned to pre-washout levels |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. The following are summaries of key experimental protocols used to evaluate CFTR potentiator efficacy.
Ussing Chamber Assay for Ion Transport
This electrophysiological technique directly measures ion transport across an epithelial monolayer, providing a quantitative assessment of CFTR function.
-
Cell Culture: Primary human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE41o-) expressing the CFTR mutation of interest are cultured on permeable supports until a polarized monolayer is formed.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers. Both chambers are filled with a physiological buffer solution and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc): The potential difference across the monolayer is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Baseline Measurement: A stable baseline Isc is established.
-
ENaC Inhibition: Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride transport.
-
CFTR Activation: Forskolin is added to the basolateral chamber to raise intracellular cAMP levels and activate CFTR.
-
Potentiator Addition: The CFTR potentiator being tested is added to the apical chamber to assess its effect on CFTR-mediated chloride current.
-
CFTR Inhibition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to the potentiator is calculated as a measure of its efficacy.
YFP-Based Halide Efflux Assay
This is a cell-based fluorescence assay used for high-throughput screening and characterization of CFTR modulators.
-
Cell Line Preparation: HEK293 or other suitable cells are co-transfected with plasmids expressing the CFTR mutant of interest and a halide-sensitive Yellow Fluorescent Protein (YFP) variant.
-
Assay Procedure:
-
Cells are seeded in 96-well or 384-well plates.
-
The cells are loaded with iodide by incubating them in an iodide-containing buffer.
-
The iodide-containing buffer is then replaced with an iodide-free buffer containing the test compound (potentiator) and a CFTR activator (e.g., forskolin).
-
The rate of iodide efflux through the activated CFTR channels is measured by the increase in YFP fluorescence (iodide quenches YFP fluorescence).
-
-
Data Analysis: The rate of fluorescence change is proportional to CFTR channel activity. Dose-response curves are generated to determine the EC50 of the potentiator.
Patch Clamp Electrophysiology
This technique allows for the direct measurement of the activity of individual ion channels, providing detailed insights into the mechanism of action of CFTR potentiators.
-
Cell Preparation: Cells expressing the target CFTR mutant are used.
-
Recording Configuration: A glass micropipette forms a high-resistance seal with the cell membrane (cell-attached or whole-cell configuration).
-
Data Acquisition: The current flowing through individual CFTR channels is recorded in response to voltage steps and the presence of ATP and the potentiator.
-
Data Analysis: The open probability (Po), open time, and closed time of the channel are analyzed to determine how the potentiator affects channel gating.
Mandatory Visualization
Signaling and Experimental Workflow Diagrams
Caption: CFTR activation pathway and the mechanism of action of potentiators.
Caption: A simplified workflow for the Ussing chamber assay.
Discussion and Conclusion
The available data indicates that this compound is a CFTR potentiator that enhances the activity of both G551D and rescued F508del-CFTR in preclinical models. Its mechanism of action appears to be through direct interaction with the CFTR protein to restore its defective ATPase activity.
In comparison, Ivacaftor (VX-770) is a well-characterized and clinically approved potentiator that has demonstrated significant efficacy in patients with gating mutations like G551D. Ivacaftor works by increasing the open probability of the CFTR channel, acting in a phosphorylation-dependent but ATP-independent manner.
GLPG1837 has shown higher efficacy than Ivacaftor for the G551D mutation in in vitro studies and has demonstrated clinical activity in patients. Interestingly, despite differences in potency and efficacy, GLPG1837 and Ivacaftor appear to share a similar mechanism of action on single-channel kinetics and likely compete for the same binding site.
While this compound shows promise in preclinical studies, a comprehensive head-to-head comparison with approved and late-stage clinical potentiators is challenging due to the limited publicly available data. Further clinical development and comparative studies will be necessary to fully elucidate the therapeutic potential of this compound relative to other CFTR potentiators. The distinct mechanisms of action among different potentiators may offer opportunities for combination therapies or for treating specific patient populations who respond sub-optimally to existing treatments.
References
Vrt-532 (Deutivacaftor): A Comparative Analysis of Efficacy Against Novel CFTR Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vrt-532 (also known as deutivacaftor or CTP-656), a deuterated analog of ivacaftor, with other cystic fibrosis transmembrane conductance regulator (CFTR) modulators.[1] The focus is on its efficacy against various CFTR mutations, with supporting experimental data and detailed methodologies to aid in research and development.
Executive Summary
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to dysfunctional or absent CFTR protein at the cell surface.[2] CFTR modulators are a class of drugs that target the underlying protein defects. This compound is a CFTR potentiator, a type of modulator that increases the channel open probability (gating) of the CFTR protein, thereby enhancing chloride ion transport.[3][4] It has been shown to be effective on certain CFTR mutations, including the common F508del and gating mutations like G551D.[5] The key innovation of this compound lies in its deuteration, a process of replacing hydrogen atoms with deuterium, which is intended to improve the drug's pharmacokinetic profile, potentially leading to a longer half-life and reduced dosing frequency compared to its non-deuterated counterpart, ivacaftor.
Comparative Efficacy of CFTR Modulators
The following table summarizes the in vitro efficacy of this compound and other CFTR modulators on different CFTR mutations. The data is compiled from various studies and presented to facilitate a direct comparison of their potentiator activity.
| Compound | CFTR Mutation | Assay System | Metric | Result | Reference |
| This compound | Wild-type | Primary Human Sinonasal Epithelium (HSNE) Cultures | Change in Short-Circuit Current (ΔIsc) | 8.1 µA/cm² | |
| This compound | F508del (rescued) | CFBE41o- cells | Increase in Forskolin-induced Isc | Significant potentiation | |
| This compound | G551D | Not specified | ATPase activity | Enhancement | |
| Ivacaftor | G551D | Not specified | Not specified | Potent potentiator | |
| Genistein | Wild-type | Primary HSNE Cultures | Change in Short-Circuit Current (ΔIsc) | 23.1 µA/cm² | |
| UCCF-152 | Wild-type | Primary HSNE Cultures | Change in Short-Circuit Current (ΔIsc) | 3.4 µA/cm² | |
| Corr-4a | V232D | HEK-293 cells | CFTR maturation and trafficking | Increased mature protein |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Short-Circuit Current (Isc) Measurement in Primary Human Sinonasal Epithelial (HSNE) Cultures
This assay is a standard method to measure net ion transport across an epithelium and is used to assess the function of CFTR as a chloride channel.
-
Cell Culture: Primary HSNE cells are obtained from patient biopsies and cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface to promote differentiation into a pseudostratified mucociliary epithelium.
-
Ussing Chamber Setup: The permeable supports with the cultured epithelia are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Both sides are bathed in identical physiological saline solutions, and the transepithelial voltage is clamped to 0 mV.
-
Measurement: The current required to maintain this voltage clamp is the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Pharmacological Manipulation:
-
Amiloride is first added to the apical side to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
A cyclic AMP (cAMP) agonist, such as forskolin, is then added to activate CFTR.
-
The CFTR modulator of interest (e.g., this compound) is added to the apical side, and the change in Isc (ΔIsc) is measured. A larger ΔIsc indicates greater potentiation of CFTR-mediated chloride transport.
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of the underlying biology and research methodology.
Caption: Mechanism of action of this compound as a CFTR potentiator.
Caption: Experimental workflow for Ussing chamber electrophysiology.
Conclusion
This compound (deutivacaftor) represents a promising advancement in the development of CFTR modulators. Its deuteration offers the potential for an improved pharmacokinetic profile over ivacaftor, which could translate to enhanced patient adherence and clinical benefit. The available in vitro data demonstrates its efficacy as a CFTR potentiator for certain mutations. However, further research is necessary to fully characterize its efficacy against a broader range of novel and rare CFTR mutations and to establish its clinical significance in comparison to existing and emerging CF therapies. The experimental protocols and workflows provided herein offer a foundation for researchers to conduct such comparative studies.
References
- 1. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CFTR Modulators for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Ciliary Beat Frequency Activation by the CFTR Modulators Genistein, this compound, and UCCF-152 in Primary Sinonasal Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Vrt-532 and Other CFTR Potentiators in Preclinical Cell Models
A comprehensive guide for researchers and drug development professionals on the cross-validation of Vrt-532 activity in different cell lines, offering a comparative analysis with alternative CFTR modulators. This guide provides supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Introduction
This compound is a small molecule identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Its primary therapeutic potential lies in addressing gating mutations in the CFTR gene, such as the G551D mutation, and it has also shown some activity on the most common CF-causing mutation, F508del.[1] This guide provides a comparative overview of this compound's activity alongside other well-characterized CFTR potentiators—Genistein, UCCF-152, and the FDA-approved drug Ivacaftor—across various preclinical cell line models. The data presented herein is intended to aid researchers in the selection of appropriate compounds and experimental systems for the study of CFTR modulation.
Comparative Efficacy of CFTR Potentiators
The potency of CFTR modulators is a critical parameter in their preclinical evaluation. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency. The following table summarizes the reported EC50 values for this compound and its comparators in different cell lines expressing key CFTR mutations.
| Compound | CFTR Mutation | Cell Line | EC50 Value | Reference |
| This compound | - | - | ~3 µM (for ATPase activity) | [1] |
| Genistein | ΔF508 | In vitro cell systems | 5 µM | [2] |
| Ivacaftor (VX-770) | G551D | Human Nasal Epithelia | ~0.63 µM | [3] |
| Ivacaftor (VX-770) | G551D | - | ~1.5 nM | |
| Ivacaftor (VX-770) | ΔF508 | - | ~1.5 nM |
Note: The provided EC50 values are based on available literature and may vary depending on the specific experimental conditions and assay used.
Mechanism of Action and Signaling Pathway
This compound functions as a CFTR potentiator, meaning it increases the channel open probability of CFTR proteins that are present at the cell surface. The primary mechanism involves boosting the ATPase activity of the CFTR protein, which is essential for channel gating. The canonical activation of CFTR is mediated by the cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathway. Upon stimulation by an agonist (e.g., forskolin), adenylyl cyclase is activated, leading to an increase in intracellular cAMP levels. cAMP then binds to and activates PKA, which in turn phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event, in conjunction with ATP binding and hydrolysis at the Nucleotide-Binding Domains (NBDs), allows the CFTR channel to open and conduct chloride ions.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the validation of drug activity. Below are detailed protocols for key assays used in the characterization of CFTR modulators.
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and cell monolayers. This electrophysiological technique allows for the quantification of CFTR-dependent chloride secretion.
Materials:
-
Ussing chamber system (e.g., Physiologic Instruments)
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar bridges
-
Ringer's solution (e.g., Krebs-Henseleit buffer), pre-warmed to 37°C and gassed with 95% O2/5% CO2
-
Epithelial cells cultured on permeable supports (e.g., Transwell inserts)
-
Amiloride (ENaC inhibitor)
-
Forskolin (Adenylyl cyclase activator)
-
CFTR potentiator of interest (e.g., this compound)
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Preparation: Assemble the Ussing chamber and equilibrate with pre-warmed and gassed Ringer's solution to 37°C. Mount the permeable support with the confluent cell monolayer between the two half-chambers.
-
Equilibration: Allow the system to stabilize for 15-30 minutes, monitoring the transepithelial voltage (Vt) and resistance (Rt).
-
Baseline Measurement: Clamp the voltage to 0 mV and record the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride (typically 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents. Record the new stable Isc.
-
CFTR Activation: Add forskolin (typically 10 µM) to both the apical and basolateral chambers to stimulate CFTR-mediated chloride secretion. Record the increase in Isc.
-
Potentiator Addition: Add the CFTR potentiator (e.g., this compound) at the desired concentration to the apical chamber and record the further increase in Isc.
-
CFTR Inhibition: To confirm that the observed current is CFTR-dependent, add a CFTR inhibitor (e.g., CFTRinh-172, typically 10 µM) to the apical chamber and observe the decrease in Isc.
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to each compound. The magnitude of the potentiator-induced ΔIsc reflects its efficacy.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is crucial to ensure that the observed effects of a compound are due to its specific activity on the target and not due to general cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., CFBE41o-, FRT, BHK)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
Conclusion
This guide provides a foundational framework for the comparative evaluation of this compound and other CFTR potentiators. The presented data and protocols are intended to facilitate robust and reproducible preclinical research in the field of cystic fibrosis drug discovery. The selection of appropriate cell lines and assays is critical for obtaining meaningful data that can guide further development of novel CFTR-targeted therapies. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consider the use of multiple orthogonal assays to validate their findings.
References
Vrt-532: A Comparative Analysis of its Specificity as a CFTR Potentiator
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vrt-532's performance as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator against other known alternatives. The following sections detail quantitative data, experimental protocols, and visual representations of key mechanisms and workflows to facilitate a comprehensive assessment of this compound's specificity and potential therapeutic utility.
Comparative Efficacy of CFTR Potentiators
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other notable CFTR potentiators. This quantitative data is essential for comparing the potency of these compounds in activating the CFTR channel.
| Compound | CFTR Mutation | EC50 | Cell Type | Reference |
| This compound | Wild-Type/F508del | ~3 µM (ATPase activity) | Not specified in provided text | [1] |
| Ivacaftor (VX-770) | G551D | ~100 nM | G551D CFTR expressing cells | [2] |
| Ivacaftor (VX-770) | G551D/ΔF508 | 236 ± 200 nM | Human Bronchial Epithelial (HBE) | [3] |
| Ivacaftor (VX-770) | ΔF508/ΔF508 | 22 ± 10 nM | Human Bronchial Epithelial (HBE) | [3] |
| Genistein | ΔF508 | 4.4 µM | NIH3T3 cells | [4] |
| UCCF-029 | ΔF508 | 3.5 µM | NIH3T3 cells |
Mechanism of Action and Specificity of this compound
This compound is a small molecule identified through high-throughput screening that acts as a CFTR potentiator. Its primary mechanism of action involves augmenting the cAMP-dependent regulation of the CFTR channel. Evidence suggests that this compound directly interacts with the CFTR protein, specifically with the Nucleotide-Binding Domain 1 (NBD1), to restore its defective ATPase activity. This interaction is thought to facilitate the conformational changes required for channel gating, thereby increasing the channel's open probability and allowing for greater chloride ion transport.
Unlike some other CFTR modulators, this compound has been shown to potentiate not only wild-type CFTR but also the common F508del and the G551D gating mutations. However, it did not significantly increase ciliary beat frequency (CBF) in human sinonasal epithelial cultures, in contrast to genistein and UCCF-152, suggesting a degree of specificity in its downstream effects.
Experimental Protocols for Assessing CFTR Potentiator Specificity
The specificity and efficacy of CFTR potentiators like this compound are primarily assessed using electrophysiological techniques. The two most common methods are the Ussing chamber assay for measuring transepithelial ion transport and the patch-clamp technique for analyzing single-channel activity.
Ussing Chamber Assay
The Ussing chamber technique allows for the measurement of ion transport across an epithelial cell monolayer. This method provides a quantitative measure of CFTR-mediated chloride secretion.
Protocol:
-
Cell Culture: Human bronchial epithelial (HBE) cells or other suitable epithelial cells (e.g., Fischer rat thyroid cells) expressing the CFTR mutation of interest are cultured on permeable supports until a confluent and polarized monolayer is formed.
-
Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers. Both chambers are filled with a physiological saline solution and maintained at 37°C.
-
Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.
-
Pharmacological Manipulation:
-
Initially, an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) is added to the apical chamber to block sodium absorption and isolate chloride secretion.
-
A cAMP agonist (e.g., forskolin) is then added to stimulate CFTR activity.
-
The CFTR potentiator (e.g., this compound) is added at varying concentrations to the apical chamber to determine its effect on the forskolin-stimulated Isc.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed CFTR-dependent.
-
-
Data Analysis: The change in Isc upon addition of the potentiator is measured and used to determine the EC50 value.
Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion flow through a single CFTR channel, providing detailed information about channel gating properties (e.g., open probability, open time, closed time).
Protocol:
-
Cell Preparation: Cells expressing the CFTR variant of interest are grown on a culture dish.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with a solution mimicking the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Recording Configuration:
-
Cell-attached: The membrane patch remains intact, allowing for the recording of channel activity in its native environment.
-
Inside-out: The membrane patch is excised from the cell, with the intracellular side facing the bath solution. This configuration allows for the direct application of ATP and protein kinase A (PKA) to the intracellular face of the channel to control its activation state.
-
-
Data Acquisition: The current flowing through the single channel is recorded in response to a constant voltage. The activity of the channel is observed before and after the application of the CFTR potentiator to the bath solution (for inside-out patches) or the pipette solution (for cell-attached).
-
Data Analysis: The single-channel recordings are analyzed to determine the open probability (Po), mean open time, and mean closed time. An increase in Po in the presence of the potentiator indicates a positive effect on channel gating.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: this compound Mechanism of Action on CFTR. This diagram illustrates how this compound is thought to bind to the NBD1 domain of the CFTR protein, enhancing the ATP-dependent opening of the channel and increasing chloride conductance.
Figure 2: Experimental Workflows. This diagram outlines the sequential steps involved in assessing CFTR potentiator activity using both the Ussing chamber and patch-clamp techniques.
References
- 1. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol and ivacaftor are additive G551D CFTR channel potentiators: Therapeutic implications for cystic fibrosis sinus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of CFTR by UCCF-029 and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
VRT-532: A Comparative Review of a CFTR Potentiator
Note: Initial research indicates that VRT-532 is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein and is not associated with the inhibition of Retinoic acid receptor-related orphan receptor gamma t (RORγt). This guide therefore provides a comparative analysis of this compound within the context of CFTR modulation for the treatment of cystic fibrosis.
This compound is a small molecule that acts as a CFTR potentiator, enhancing the channel gating of mutant CFTR proteins.[1][2] It has been studied for its potential to rescue the function of defective CFTR channels, particularly the G551D and F508del mutations, which are common in cystic fibrosis.[2][3] This guide provides a comparative overview of this compound's performance against other CFTR modulators, based on available experimental data.
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound against other CFTR potentiators in preclinical studies.
Table 1: Comparison of CFTR-Dependent Anion Transport Activation
| Compound | Mean Change in Short-Circuit Current (ΔISC) (μA/cm²) [SD] | Cell Type |
| Genistein | 23.1 [1.8] | Human Sinonasal Epithelium (HSNE) |
| This compound | 8.1 [1.0] | HSNE |
| UCCF-152 | 3.4 [1.4] | HSNE |
| Control (DMSO) | 0.7 [0.2] | HSNE |
Data sourced from a study comparing CFTR modulators in primary HSNE cultures.[4]
Table 2: Comparison of Ciliary Beat Frequency (CBF) Stimulation
| Compound | Mean Fold Change Over Baseline [SD] | Cell Type |
| Genistein | 1.63 [0.06] | HSNE |
| UCCF-152 | 1.56 [0.06] | HSNE |
| This compound | 1.38 [0.08] | HSNE |
| Control (DMSO) | 1.27 [0.02] | HSNE |
Data indicates that while this compound stimulates Cl- transport, its effect on CBF is less pronounced compared to genistein and UCCF-152.
Experimental Protocols
Short-Circuit Current (Isc) Measurement in Polarized Epithelial Monolayers
This experiment aimed to measure the potentiation of CFTR channel activity by this compound.
-
Cell Culture: CFBE41o- or FRT cells expressing F508del-CFTR were cultured on permeable supports to form polarized monolayers. To rescue the trafficking of F508del-CFTR to the cell surface, some cells were incubated at a lower temperature (27°C for 48 hours) or treated with a small molecule corrector (Corr-4a).
-
Ussing Chamber Assay: The cell monolayers were mounted in an Ussing chamber, a device for measuring epithelial ion transport.
-
Compound Addition: this compound or a control compound was added to the chamber.
-
CFTR Activation: Forskolin, a direct activator of adenylyl cyclase which increases intracellular cAMP levels, was added to stimulate CFTR activity.
-
Data Recording: The change in short-circuit current (Isc), a measure of net ion flow across the epithelium, was recorded. An increase in Isc upon addition of the potentiator and forskolin indicates enhanced CFTR-mediated chloride secretion.
Ciliary Beat Frequency (CBF) Measurement
This protocol was used to assess the effect of CFTR modulators on mucociliary clearance.
-
Cell Culture: Primary human sinonasal epithelium (HSNE) cultures were grown until differentiated.
-
Compound Treatment: The cultures were treated with genistein, this compound, UCCF-152, or a DMSO vehicle control.
-
High-Speed Digital Imaging: Ciliary beat frequency was measured using high-speed digital video microscopy.
-
Data Analysis: The change in CBF was calculated as a fold change over the baseline measurement before compound addition.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a CFTR potentiator.
Experimental Workflow for Isc Measurement
Caption: Workflow for measuring CFTR activity using a short-circuit current assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of cystic fibrosis transmembrane conductance regulator (CFTR) and ciliary beat frequency activation by the CFTR Modulators Genistein, this compound, and UCCF-152 in primary sinonasal epithelial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Vrt-532
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This document provides a detailed guide for the proper disposal of Vrt-532, a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiator used in cystic fibrosis research. Given the absence of a specific manufacturer's Safety Data Sheet (SDS) with explicit disposal instructions in the public domain, this guide is based on general best practices for the disposal of hazardous research chemicals.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. Your EHS department will provide guidance that is compliant with local, state, and federal regulations.
This compound Hazard Profile
This compound, also known by its chemical name 4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)-phenol (CAS No. 38214-71-0), is a research chemical with a specific toxicological profile. Understanding these hazards is the first step in safe handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Pictogram | GHS07 | Warning |
Step-by-Step Disposal Procedure for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure should be performed in a designated and properly ventilated area, preferably within a chemical fume hood.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect all solid this compound waste, including unused or expired compounds, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE, in a dedicated, clearly labeled, and sealable hazardous waste container.[1][2][3]
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., solutions, solvents used for rinsing) in a separate, dedicated, and sealed hazardous waste container.[1][2]
-
Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.
3. Container Labeling: All waste containers must be accurately and clearly labeled.
-
Use your institution's official hazardous waste tags.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)-phenol)".
-
The CAS Number: "38214-71-0".
-
The approximate concentration and total volume or mass of the waste.
-
The associated hazards (e.g., "Harmful if swallowed, in contact with skin, or if inhaled").
-
The date the waste was first added to the container.
-
4. Storage of Waste: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Keep containers tightly sealed except when adding waste.
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used for liquid waste containers to prevent the spread of spills.
-
Store waste away from incompatible materials.
5. Waste Pickup and Disposal:
-
Once a waste container is full or has reached the accumulation time limit set by your institution, arrange for a pickup by your EHS department.
-
Never dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can pose a significant hazard.
-
The ultimate disposal method will be determined by your EHS department and their certified hazardous waste vendors, which will likely involve incineration at a licensed facility.
Experimental Protocols: Spill Management
In the event of a this compound spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If it is safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate spill control materials.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if the compound is a powder.
-
Cleanup:
-
For solid spills , carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills , use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill. Place the absorbed material into a sealed hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Mechanism of Action of this compound as a CFTR Potentiator
This compound functions as a potentiator of the CFTR protein, which is a chloride ion channel. In individuals with certain cystic fibrosis mutations, the CFTR channel is present on the cell surface but does not open correctly, a defect in channel gating. This compound acts directly on the defective CFTR protein to increase the probability of the channel being in an open state, thereby enhancing the transport of chloride ions across the cell membrane. This action can be synergistic with CFTR "correctors," which are molecules that help the misfolded CFTR protein to traffic to the cell surface.
Caption: Mechanism of this compound as a CFTR potentiator, acting on defective channels at the cell surface.
References
Essential Safety and Logistical Guide for Handling Vrt-532
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Vrt-532 (CAS 38214-71-0), a pyrazole-derived CFTR modulator. Given its classification as a potent small molecule compound, adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. The following procedures are based on established best practices for handling potent pharmaceutical compounds and the specific hazard information available for this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye damage. Due to its potency as a CFTR modulator, minimizing all routes of exposure (inhalation, ingestion, skin and eye contact) is paramount. A risk assessment should be conducted before any new procedure involving this compound.
A tiered approach to PPE is recommended based on the scale and nature of the work being performed. The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Risk of Exposure | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid) | High (aerosol generation) | Powered Air-Purifying Respirator (PAPR), Double Nitrile Gloves, Disposable Gown/Coveralls, Chemical Splash Goggles, Shoe Covers |
| Solubilization and Dilution | Medium (splash hazard) | Fume Hood, N95 Respirator (or higher), Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles |
| Cell Culture and In Vitro Assays | Low (contained systems) | Biosafety Cabinet (BSC), Nitrile Gloves, Lab Coat, Safety Glasses |
| In Vivo Dosing and Handling | High (animal handling) | PAPR or N95 Respirator, Double Nitrile Gloves, Disposable Gown/Coveralls, Face Shield over Goggles, Shoe Covers |
| Waste Disposal | Medium | Fume Hood (for liquid waste), N95 Respirator, Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles |
The following workflow outlines the critical steps for a risk-based approach to handling this compound.
This compound Handling Risk Assessment Workflow
Experimental Protocols: Step-by-Step Guidance
Protocol 1: Weighing and Solubilization of this compound Powder
-
Preparation:
-
Designate a workspace within a certified chemical fume hood or a ventilated balance enclosure.
-
Assemble all necessary equipment: analytical balance, spatulas, weigh boats, microcentrifuge tubes, and calibrated pipettes.
-
Prepare the appropriate solvent (e.g., DMSO) and have it ready in a sealed container.
-
Prepare a labeled waste container for contaminated solids.
-
-
PPE Donning:
-
Don inner nitrile gloves.
-
Don disposable gown or coveralls.
-
Don PAPR hood and start the airflow.
-
Don outer nitrile gloves, ensuring they overlap the cuffs of the gown.
-
Don chemical splash goggles.
-
-
Procedure:
-
Carefully open the container of this compound inside the containment area.
-
Using a dedicated spatula, weigh the desired amount of this compound onto a weigh boat.
-
Transfer the weighed powder to a tared microcentrifuge tube.
-
Close the primary container of this compound.
-
Add the calculated volume of solvent to the microcentrifuge tube containing this compound.
-
Vortex gently until the solid is fully dissolved.
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces, the balance, and equipment with a suitable decontamination solution (e.g., 70% ethanol followed by a surface deactivator).
-
Dispose of all contaminated solids (weigh boats, pipette tips, gloves) in the designated hazardous waste container.
-
Protocol 2: In Vitro Assay Plate Preparation
-
Preparation:
-
Perform all work within a certified Class II Biosafety Cabinet (BSC).
-
Prepare sterile stock solutions of this compound and have them ready.
-
Assemble all necessary materials: multi-well plates with cells, sterile pipette tips, and media.
-
-
PPE:
-
Don a lab coat and nitrile gloves.
-
Wear safety glasses.
-
-
Procedure:
-
Perform serial dilutions of the this compound stock solution in sterile media.
-
Carefully add the diluted this compound solutions to the appropriate wells of the cell culture plates.
-
Return the plates to the incubator.
-
-
Waste Disposal:
-
Dispose of all contaminated liquid waste in a designated hazardous liquid waste container.
-
Dispose of all contaminated solid waste (pipette tips, tubes) in a biohazardous waste container.
-
The following diagram illustrates the general workflow for handling potent compounds like this compound, emphasizing containment at each step.
Potent Compound Handling Workflow
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste. Proper segregation is crucial to ensure safe disposal.
| Waste Type | Description | Container | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, weigh boats, pipette tips, paper towels | Labeled, sealed, puncture-resistant hazardous waste container | Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. |
| Liquid Waste | Unused stock solutions, media containing this compound, decontamination rinsates | Labeled, sealed, chemically compatible hazardous waste container | Arrange for pickup by EHS. DO NOT pour down the drain. |
| Sharps Waste | Contaminated needles, syringes, glass Pasteur pipettes | Labeled, puncture-proof sharps container | Seal when 3/4 full and arrange for pickup by EHS. |
The following decision tree provides guidance for the proper segregation of this compound waste.
This compound Waste Segregation Decision Tree
By implementing these safety and handling procedures, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific EHS guidelines in conjunction with this document.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
